molecular formula C8H5F4NO B1305486 3-Fluoro-2-(trifluoromethyl)benzamide CAS No. 287398-80-5

3-Fluoro-2-(trifluoromethyl)benzamide

Cat. No.: B1305486
CAS No.: 287398-80-5
M. Wt: 207.12 g/mol
InChI Key: JEHSVMLIHCECTD-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H5F4NO and its molecular weight is 207.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHSVMLIHCECTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379214
Record name 3-Fluoro-2-(trifluoromethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287398-80-5
Record name 3-Fluoro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data specifically for 3-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 287398-80-5) is exceptionally limited. This guide provides a comprehensive overview based on available information for this compound and its close structural isomers. The experimental protocols and potential biological activities are based on general knowledge of related chemical structures and should be adapted and verified experimentally.

Core Chemical Properties

  • CAS Number: 287398-80-5[1]

  • Molecular Formula: C₈H₅F₄NO[1]

  • Molecular Weight: 207.12 g/mol [1]

  • Storage: Recommended to be stored sealed in a dry, room temperature environment.[1]

To provide a comparative context, the table below summarizes the available quantitative data for closely related isomers of this compound. These values can offer an approximation of the expected properties of the target compound.

Property3-Fluoro-5-(trifluoromethyl)benzamide2-Fluoro-3-(trifluoromethyl)benzamide2-(Trifluoromethyl)benzamide
CAS Number 207986-20-7[2][3]207853-60-9360-64-5[4]
Melting Point 115-117 °C94-97 °C160-164 °C
Boiling Point 197.8 ± 40.0 °C at 760 mmHgNot AvailableNot Available
logP (Predicted) 1.9434[2]Not AvailableNot Available
Topological Polar Surface Area (TPSA) 43.09 Ų[2]Not AvailableNot Available

Experimental Protocols

Due to the lack of specific literature, a general methodology for the synthesis of fluorinated benzamides is provided below. This protocol is based on standard amidation reactions and would require optimization for the specific synthesis of this compound.

General Synthesis of a Fluorinated Benzamide from a Carboxylic Acid

This method involves the activation of a carboxylic acid followed by reaction with an amine source.

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a solvent like dioxane) or Ammonium chloride with a non-nucleophilic base (e.g., triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF in a separate flask under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2-3 equivalents) or a mixture of ammonium chloride (1.5 equivalents) and triethylamine (2.5 equivalents) to the cooled acid chloride solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a novel benzamide derivative, a logical process in the absence of specific signaling pathway information for this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start Starting Materials (e.g., 3-Fluoro-2-(trifluoromethyl)benzoic acid) reaction Chemical Reaction (e.g., Amidation) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Pure Compound ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity screening Biological Screening purity->screening Characterized Compound

Caption: General workflow for the synthesis and characterization of a novel benzamide.

Analytical Methods

The characterization of this compound would employ standard analytical techniques for organic compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic proton signals, their splitting patterns influenced by the fluorine and trifluoromethyl substituents, and the broad signals of the amide protons. ¹³C NMR would reveal the chemical shifts of the carbon atoms, including the characteristic quartet for the trifluoromethyl carbon. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.

  • Elemental Analysis: This would be used to confirm the elemental composition (C, H, N) of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzamide and trifluoromethyl moieties are present in numerous biologically active molecules.

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

  • Benzamide Core: The benzamide scaffold is a common feature in a wide range of pharmaceuticals, including antipsychotics, antiemetics, and anticancer agents. For example, some fluorinated benzamides have been investigated as dopamine D2 receptor tracers.[6]

Given these general properties, this compound could potentially be investigated for a variety of therapeutic applications. However, without experimental data, any discussion of its specific biological activity or interaction with signaling pathways remains speculative. Further research would be required to determine its pharmacological profile.

References

In-depth Technical Guide: 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-(trifluoromethyl)benzamide for researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a specific isomer that is not readily found in commercial chemical databases. Consequently, a specific CAS number for this compound could not be identified through extensive searches. The information presented herein is a curated compilation of data for closely related isomers and general principles applicable to the synthesis and properties of fluorinated and trifluoromethylated benzamides. This guide aims to provide a foundational understanding for researchers interested in this class of compounds.

Physicochemical Properties

Quantitative data for the specific isomer this compound is not available. However, the properties of closely related isomers, such as 3-Fluoro-5-(trifluoromethyl)benzamide and 2-Fluoro-3-(trifluoromethyl)benzamide, can provide valuable insights into the expected characteristics of the target molecule.

Property3-Fluoro-5-(trifluoromethyl)benzamide2-Fluoro-3-(trifluoromethyl)benzamide
CAS Number 207986-20-7207853-60-9[1]
Molecular Formula C₈H₅F₄NOC₈H₅F₄NO
Molecular Weight 207.13 g/mol [2]207.13 g/mol
Melting Point 115-117 °C94-97 °C[1]
Boiling Point 197.8 ± 40.0 °C at 760 mmHgNot available
Appearance SolidNot available
Purity ≥97%[2]Not available
Storage Room temperature[2]Room temperature[1]

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, general synthetic strategies for fluorinated benzamides can be adapted. The synthesis would likely start from a corresponding benzoic acid or benzoyl chloride.

General Experimental Protocol for the Synthesis of a Fluorinated Benzamide from a Benzoyl Chloride:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (hypothetical starting material)

  • Ammonia solution (e.g., 28% in water) or ammonia gas

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Cooling bath (ice-water or other)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3-Fluoro-2-(trifluoromethyl)benzoyl chloride in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amidation: Cool the solution in a cooling bath. Slowly add the ammonia solution dropwise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude this compound by recrystallization or column chromatography. Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Logical Workflow for Synthesis:

G start Starting Material: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride reaction Amidation with Ammonia start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.

While there is no specific information on the applications of this compound, related compounds have shown promise in various therapeutic areas. For instance, trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[3] The unique substitution pattern of this compound could offer novel structure-activity relationships for the design of new therapeutic agents.

Potential Signaling Pathway Involvement:

Given the prevalence of benzamide structures in pharmacologically active compounds, this compound could potentially interact with various biological targets. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

G cluster_0 Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

Conclusion

While specific data for this compound remains elusive, this guide provides a comprehensive framework for understanding its potential properties and applications based on the chemistry of related compounds. The unique combination of fluoro and trifluoromethyl substituents on the benzamide core makes it an intriguing candidate for further research and development in medicinal chemistry. Future synthetic efforts to produce and characterize this specific isomer are warranted to fully explore its chemical and biological potential.

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Core Molecular Structure and Properties

2-Fluoro-3-(trifluoromethyl)benzamide is a substituted aromatic amide with a molecular formula of C₈H₅F₄NO. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These characteristics make it a compound of interest in medicinal chemistry and materials science.

Chemical and Physical Data

A summary of the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzamide is presented in the table below. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 207853-60-9[1]
Molecular Formula C₈H₅F₄NO[1]
Molecular Weight 207.12 g/mol [1]
Melting Point 94-97 °C[1]
Purity ≥97%[2]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated benzamides often involves multi-step processes. A plausible synthetic route for 2-Fluoro-3-(trifluoromethyl)benzamide can be adapted from patented methods for related compounds, such as the synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene.[3]

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide, starting from a commercially available precursor.

G A 2-Chloro-3-(trifluoromethyl)aniline B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (CuF2) B->C Step 2 D 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene C->D E Cyanation (CuCN, DMF) D->E Step 3 F 2-Fluoro-3-(trifluoromethyl)benzonitrile E->F G Hydrolysis (H2SO4, H2O) F->G Step 4 H 2-Fluoro-3-(trifluoromethyl)benzamide G->H

Caption: Synthetic workflow for 2-Fluoro-3-(trifluoromethyl)benzamide.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1 & 2: Diazotization and Sandmeyer Reaction

  • Dissolve 2-Chloro-3-(trifluoromethyl)aniline in a suitable acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(II) fluoride (CuF₂) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the CuF₂ solution. Effervescence should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyanation

  • Combine the crude 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and pour it into a solution of ferric chloride to decompose the copper cyanide complex.

  • Extract the product, 2-Fluoro-3-(trifluoromethyl)benzonitrile, with an organic solvent, wash, dry, and concentrate.

Step 4: Hydrolysis

  • Carefully add the 2-Fluoro-3-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to facilitate the hydrolysis of the nitrile to the primary amide.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude 2-Fluoro-3-(trifluoromethyl)benzamide from a suitable solvent system to obtain the purified product.

Spectroscopic Data

While specific spectra for 2-Fluoro-3-(trifluoromethyl)benzamide are not widely published, related compounds show characteristic signals. For instance, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation.

Spectroscopic Data (Predicted)Chemical Shift (ppm)Multiplicity
¹H NMR (Aromatic CH) 7.5 - 8.0Multiplet
¹H NMR (Amide NH₂) 5.5 - 7.5Broad Singlet
¹⁹F NMR (Ar-F) -110 to -130Multiplet
¹⁹F NMR (CF₃) -60 to -65Singlet

Biological Activity and Applications

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity to biological targets.[4] While the specific biological profile of 2-Fluoro-3-(trifluoromethyl)benzamide is not documented, related molecules have shown potential as kinase inhibitors, highlighting a possible area of investigation for this compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound to a potential drug candidate, a process where a molecule like 2-Fluoro-3-(trifluoromethyl)benzamide could be evaluated.

G A Lead Compound (e.g., Benzamide derivative) B Structural Modification (Fluorination, etc.) A->B C In Vitro Assays (Target Binding, Efficacy) B->C D In Vivo Studies (Pharmacokinetics, Toxicity) C->D E Drug Candidate D->E

Caption: Drug discovery workflow for benzamide derivatives.

References

Spectroscopic Data of 3-Fluoro-2-(trifluoromethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific isomer, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided. For comparative purposes, experimental data for the related isomer, 4-Fluoro-2-(trifluoromethyl)benzamide, is included where available. This guide is intended to assist researchers in the potential identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic compound with potential applications in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to provide a foundational dataset of predicted spectroscopic information and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.6m1HAromatic CH
~ 7.5 - 7.3m2HAromatic CH
~ 6.0 (broad)s1H-NH₂
~ 5.8 (broad)s1H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 168C=O
~ 160 (d, ¹JCF ≈ 250 Hz)C-F
~ 135 - 120Aromatic C
~ 125 (q, ¹JCF ≈ 275 Hz)-CF₃

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ -63s-CF₃
~ -115mAr-F
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Medium, BroadN-H stretch (amide)
~ 1680StrongC=O stretch (amide I)
~ 1620MediumN-H bend (amide II)
~ 1320StrongC-F stretch (trifluoromethyl)
~ 1250StrongC-F stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
207100[M]⁺ (Molecular Ion)
191Moderate[M - NH₂]⁺
163Moderate[M - NH₂ - CO]⁺
138High[M - CF₃]⁺
69Moderate[CF₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. ¹⁹F is a high-abundance nucleus, so fewer scans are generally needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Comparative Experimental Data: 4-Fluoro-2-(trifluoromethyl)benzamide

For reference, the following experimental data for the isomer 4-Fluoro-2-(trifluoromethyl)benzamide is provided from the NIST Chemistry WebBook.[1]

Table 6: Experimental IR and MS Data for 4-Fluoro-2-(trifluoromethyl)benzamide

Spectroscopic TechniqueKey Data Points
IR Spectrum (Gas Phase) Major peaks at approximately 3530, 3420, 1720, 1620, 1420, 1320, 1250, 1170, 1130 cm⁻¹
Mass Spectrum (EI) Molecular Ion [M]⁺ at m/z 207. Other significant fragments at m/z 191, 163, 138.

Note: This data is for a different, though structurally similar, molecule and should be used for comparative purposes only.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition Purification Purification Sample->Purification Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Purification->Preparation NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure Report Final Report Structure->Report

Caption: General Workflow for Spectroscopic Analysis.

Structural_Elucidation_Logic Logical Relationship for Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Unknown Unknown Compound (this compound) MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Func_Groups Functional Groups (C=O, N-H, C-F) IR->Func_Groups Connectivity Atom Connectivity & Spatial Arrangement NMR->Connectivity Structure Final Structure MW_Formula->Structure Func_Groups->Structure Connectivity->Structure

References

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific discovery, history, and biological activity of 3-Fluoro-2-(trifluoromethyl)benzamide is limited. This guide provides a comprehensive overview based on the established chemistry of related fluorinated benzamides and general principles of medicinal chemistry. The experimental protocols and data presented are based on closely related isomers and should be considered representative.

Introduction

The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug discovery.[1][2][3][4] These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4][5] Benzamide derivatives, a common scaffold in medicinal chemistry, are frequently fluorinated to enhance their therapeutic potential. This guide focuses on the synthesis, properties, and potential significance of this compound, a member of this important class of compounds. While specific data for this isomer is scarce, we will draw upon information from closely related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Related Fluoro-(trifluoromethyl)benzamide Isomers

To provide a quantitative context, the following table summarizes the known physicochemical properties of two isomers of this compound. This data is essential for understanding the potential characteristics of the target compound.

Property3-Fluoro-5-(trifluoromethyl)benzamide2-Fluoro-3-(trifluoromethyl)benzamide
CAS Number 207986-20-7[6]207853-60-9[7]
Molecular Formula C₈H₅F₄NO[6]C₈H₅F₄NO[7]
Molecular Weight 207.13 g/mol [6]207.13 g/mol [7]
Melting Point 115-117 °CNot available
Boiling Point 197.8 ± 40.0 °C at 760 mmHgNot available
LogP (predicted) 1.9434[6]Not available
Topological Polar Surface Area (TPSA) 43.09 Ų[6]Not available

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed from its corresponding benzoic acid precursor, 3-Fluoro-2-(trifluoromethyl)benzoic acid. A common and effective method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Fluoro-2-(trifluoromethyl)benzoic_acid 3-Fluoro-2-(trifluoromethyl)benzoic acid 3-Fluoro-2-(trifluoromethyl)benzoyl_chloride 3-Fluoro-2-(trifluoromethyl)benzoyl chloride 3-Fluoro-2-(trifluoromethyl)benzoic_acid->3-Fluoro-2-(trifluoromethyl)benzoyl_chloride Toluene, reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Fluoro-2-(trifluoromethyl)benzoyl_chloride 3-Fluoro-2-(trifluoromethyl)benzoyl_chloride_2 3-Fluoro-2-(trifluoromethyl)benzoyl chloride This compound This compound 3-Fluoro-2-(trifluoromethyl)benzoyl_chloride_2->this compound DCM, 0 °C to rt Ammonia NH₃ (aq) Ammonia->this compound

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis of a Representative Fluoro-(trifluoromethyl)benzamide

This protocol is a generalized procedure based on the synthesis of related benzamides and should be adapted and optimized for the specific synthesis of this compound.[8][9][10]

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

  • To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/g of acyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of aqueous ammonia (2.0-3.0 eq, e.g., 28-30% solution) dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Biological Significance and Potential Mechanism of Action

The biological activity of fluorinated benzamides is often attributed to the unique properties of the fluorine and trifluoromethyl substituents.

  • Fluorine: The small size and high electronegativity of the fluorine atom can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or dipole interactions with biological targets.[2][3] It can also block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability and half-life of the drug.[1][3]

  • Trifluoromethyl Group: The trifluoromethyl group is a lipophilic, electron-withdrawing group that can significantly enhance a molecule's ability to cross cell membranes.[5][11][12] It is also metabolically stable and can improve the binding affinity of a ligand to its target protein through hydrophobic and electrostatic interactions.[5][13]

While the specific biological targets and signaling pathways of this compound are not documented, the following diagram illustrates a hypothetical interaction with a protein binding pocket, highlighting the potential roles of the trifluoromethyl group.

Drug_Receptor_Interaction cluster_receptor Receptor Binding Pocket cluster_ligand This compound Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Ile residues) H_Bond_Acceptor H-Bond Acceptor (e.g., C=O of backbone) H_Bond_Donor H-Bond Donor (e.g., NH of backbone) CF3_Group CF₃ Group CF3_Group->Hydrophobic_Pocket Hydrophobic Interaction Benzamide_Core Benzamide Core Amide_NH2 Amide N-H Amide_NH2->H_Bond_Acceptor H-Bond Amide_CO Amide C=O Amide_CO->H_Bond_Donor H-Bond

Caption: Hypothetical binding of this compound in a receptor.

Conclusion

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Fluoro-2-(trifluoromethyl)benzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 3-Fluoro-2-(trifluoromethyl)benzamide of significant interest in drug discovery and development. This guide offers a technical framework for understanding and evaluating the physicochemical characteristics of this and related compounds.

Physicochemical Data of Related Isomers

Due to the absence of specific data for this compound, the following tables summarize the available quantitative data for its isomers, providing a baseline for anticipated properties.

Table 1: Physical Properties of Fluorinated Benzamide Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluoro-3-(trifluoromethyl)benzamide207853-60-9C₈H₅F₄NO207.1394-97[1]Not available
3-Fluoro-5-(trifluoromethyl)benzamide207986-20-7C₈H₅F₄NO207.13115-117[2]197.8 ± 40.0 at 760 mmHg[2]
4-Fluoro-2-(trifluoromethyl)benzamide207919-06-0C₈H₅F₄NO207.13Not availableNot available
2-(Trifluoromethyl)benzamide360-64-5C₈H₆F₃NO189.13160-164Not available

Table 2: Calculated Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzamide

PropertyValueSource
LogP1.94ChemScene[3]
Topological Polar Surface Area (TPSA)43.09 ŲChemScene[3]
Hydrogen Bond Donors1ChemScene[3]
Hydrogen Bond Acceptors1ChemScene[3]
Rotatable Bonds1ChemScene[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated digital instrument).

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Finely Powder Compound Pack Pack into Capillary Tube Powder->Pack Setup Place in Melting Point Apparatus Pack->Setup Heat Heat Slowly (1-2°C/min) Setup->Heat Observe Record T1 (first liquid) and T2 (all liquid) Heat->Observe Range Melting Point Range (T1-T2) Observe->Range

Melting Point Determination Workflow
Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with mineral oil).

  • Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: The heat is removed once a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Fill Place Liquid in Fusion Tube Insert Insert Inverted Capillary Tube Fill->Insert Setup Attach to Thermometer and Heat in Bath Insert->Setup Bubbles Observe Steady Stream of Bubbles Setup->Bubbles Cool Remove Heat and Observe Bubbles->Cool Record Record Temperature when Liquid Enters Capillary Cool->Record

Boiling Point Determination Workflow
Solubility Determination

Solubility provides insights into the polarity and potential for formulation of a compound.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane). Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) are also used to assess acidic or basic properties.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature. The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Solubility_Workflow Start Start with Compound Water Test Solubility in Water Start->Water Water_Result Soluble in Water? Water->Water_Result pH_Test Test with Litmus/pH meter Water_Result->pH_Test Yes NaOH_Test Test Solubility in 5% NaOH Water_Result->NaOH_Test No Acidic Acidic (e.g., Carboxylic Acid) pH_Test->Acidic pH < 7 Basic Basic (e.g., Amine) pH_Test->Basic pH > 7 Neutral_S Neutral Soluble pH_Test->Neutral_S pH ≈ 7 NaOH_Result Soluble in NaOH? NaOH_Test->NaOH_Result NaHCO3_Test Test Solubility in 5% NaHCO3 NaOH_Result->NaHCO3_Test Yes HCl_Test Test Solubility in 5% HCl NaOH_Result->HCl_Test No Strong_Acid Strongly Acidic (e.g., Carboxylic Acid) NaHCO3_Result Soluble in NaHCO3? NaHCO3_Test->NaHCO3_Result NaHCO3_Result->Strong_Acid Yes Weak_Acid Weakly Acidic (e.g., Phenol) NaHCO3_Result->Weak_Acid No HCl_Result Soluble in HCl? HCl_Test->HCl_Result Base Basic (e.g., Amine) HCl_Result->Base Yes H2SO4_Test Test Solubility in conc. H2SO4 HCl_Result->H2SO4_Test No H2SO4_Result Soluble in H2SO4? H2SO4_Test->H2SO4_Result Neutral_I Neutral Insoluble (e.g., Alkene, Alcohol) H2SO4_Result->Neutral_I Yes Inert Inert (e.g., Alkane, Aryl Halide) H2SO4_Result->Inert No

Qualitative Solubility Analysis Flowchart
pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water, methanol-water mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots can be used to accurately determine the equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in its pharmacokinetic and pharmacodynamic behavior.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined ratio (e.g., 1:1).

  • Equilibration: The mixture is shaken vigorously for a prolonged period to ensure equilibrium is reached and then allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow Prep Prepare Pre-saturated Octanol and Water/Buffer Dissolve Dissolve Compound in One Phase Prep->Dissolve Mix Combine Phases and Shake to Equilibrate Dissolve->Mix Separate Allow Phases to Separate Mix->Separate Measure Measure Concentration in Both Phases (C_oct, C_aq) Separate->Measure Calculate Calculate P = C_oct / C_aq and LogP = log10(P) Measure->Calculate Result LogP Value Calculate->Result

Shake-Flask Method for LogP Determination

Biological Activity and Signaling Pathways

A search of scientific literature and databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound or its close isomers. Research into the biological effects of this class of compounds would likely involve initial screening in relevant assays based on the therapeutic target of interest.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a robust framework for its characterization. By utilizing the provided data on related isomers and applying the detailed experimental protocols, researchers can systematically determine the physicochemical profile of this and other novel benzamide derivatives. Such characterization is a critical first step in the journey of drug discovery and development, enabling informed decisions regarding a compound's potential as a therapeutic candidate.

References

3-Fluoro-2-(trifluoromethyl)benzamide: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of 3-Fluoro-2-(trifluoromethyl)benzamide. Given the limited publicly available experimental data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these standardized methods is crucial for generating reliable data to support research and development activities. The guide details procedures for solubility assessment in various solvents and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines, including thermal, hydrolytic, and photostability.

Introduction to this compound

This compound is a fluorinated aromatic amide. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, including solubility and stability. These characteristics are critical determinants of a compound's utility in various applications, from medicinal chemistry to materials science. A thorough understanding of its solubility and stability profile is a prerequisite for any further development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. A comprehensive assessment of solubility in various solvents is therefore essential.

Experimental Protocols for Solubility Determination

Two primary types of solubility can be determined: thermodynamic and kinetic.

2.1.1. Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specified conditions.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

    • Vials with screw caps

    • Shaker/incubator

    • Centrifuge

    • Analytical balance

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the desired solvent.

    • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Centrifuge the samples to pellet any remaining solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

    • Express solubility in units such as mg/mL or µM.

2.1.2. Kinetic Solubility Protocol (High-Throughput Screening)

This method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early-stage drug discovery screening.

  • Materials:

    • This compound (dissolved in DMSO, e.g., 10 mM stock)

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microplates

    • Plate shaker

    • Plate reader (nephelometry or UV-Vis) or HPLC-UV/LC-MS/MS system

  • Procedure:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the this compound DMSO stock solution to the wells.

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the solubility. This can be done by:

      • Nephelometry: Measuring the light scattering caused by any precipitate.

      • Direct UV/Vis: Measuring the absorbance of the solution after filtering out any precipitate.

      • HPLC-UV or LC-MS/MS: Quantifying the concentration in the supernatant after centrifugation/filtration.

Data Presentation: Solubility

The results of the solubility studies should be compiled into a clear and concise table.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)
Water25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4)25ThermodynamicData to be determinedData to be determined
SGF (pH 1.2)37ThermodynamicData to be determinedData to be determined
SIF (pH 6.8)37ThermodynamicData to be determinedData to be determined
Ethanol25ThermodynamicData to be determinedData to be determined
Methanol25ThermodynamicData to be determinedData to be determined
Acetonitrile25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4)25KineticData to be determinedData to be determined

Visualization of Solubility Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess solid to solvent T_Incubate Incubate with shaking (24-48h) T_Start->T_Incubate T_Separate Centrifuge/Filter T_Incubate->T_Separate T_Quantify Quantify concentration (HPLC/LC-MS) T_Separate->T_Quantify K_Start Add DMSO stock to buffer K_Incubate Incubate with shaking (1-2h) K_Start->K_Incubate K_Measure Measure concentration (Nephelometry/UV/LC-MS) K_Incubate->K_Measure Start Solubility Assessment Start->T_Start Equilibrium Start->K_Start High-Throughput

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions. The following protocols are based on the ICH guidelines.[1][2][3]

Experimental Protocols for Stability Studies

A comprehensive stability study should investigate the effects of temperature, humidity, pH, and light.

3.1.1. Solid-State Thermal Stability (ICH Q1A)

This study evaluates the stability of the solid compound under accelerated and long-term storage conditions.

  • Materials:

    • This compound (solid)

    • Controlled environment stability chambers

    • Vials (glass, appropriate for the compound)

    • HPLC-UV or LC-MS/MS system for purity and degradation product analysis

  • Procedure:

    • Place accurately weighed samples of this compound into vials.

    • Store the vials in stability chambers under the conditions specified in the table below.

    • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months), remove samples.

    • Analyze the samples for:

      • Appearance (color, physical state)

      • Assay of this compound (potency)

      • Purity and profile of degradation products.

    • A validated, stability-indicating analytical method must be used.

3.1.2. Hydrolytic Stability

This study assesses the compound's stability in aqueous solutions at different pH values.

  • Materials:

    • This compound

    • Aqueous buffers (e.g., pH 4, 7, and 9)

    • Constant temperature bath or incubator

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Prepare solutions of this compound in the different pH buffers.

    • Store the solutions at a specified temperature (e.g., 25 °C or an elevated temperature like 50 °C to accelerate degradation).

    • At various time points, take aliquots from each solution.

    • Analyze the aliquots for the remaining concentration of the parent compound and the formation of any degradation products.

    • Determine the degradation rate constant and half-life at each pH.

3.1.3. Photostability (ICH Q1B)

This study evaluates the stability of the compound when exposed to light.[2][4]

  • Materials:

    • This compound (solid and in solution)

    • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps).

    • Transparent and light-resistant containers

    • Dark control samples

  • Procedure:

    • Expose samples of the solid compound and solutions of the compound to a specified light intensity for a defined duration (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, store control samples, protected from light, under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples for appearance, assay, and degradation products.

    • Compare the results to determine the extent of photodegradation.

Data Presentation: Stability

Summarize the stability data in tables for easy comparison.

Table 2: Solid-State Thermal Stability Data

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
25°C / 60% RH0Initial data100Initial data
3Data to be determinedData to be determinedData to be determined
6Data to be determinedData to be determinedData to be determined
12Data to be determinedData to be determinedData to be determined
40°C / 75% RH0Initial data100Initial data
1Data to be determinedData to be determinedData to be determined
3Data to be determinedData to be determinedData to be determined
6Data to be determinedData to be determinedData to be determined

Table 3: Hydrolytic Stability Data (at 25°C)

pHTime Point (Days)Concentration Remaining (%)Major Degradants
4.00100-
7Data to be determinedData to be determined
14Data to be determinedData to be determined
7.00100-
7Data to be determinedData to be determined
14Data to be determinedData to be determined
9.00100-
7Data to be determinedData to be determined
14Data to be determinedData to be determined

Table 4: Photostability Data

SampleConditionAppearanceAssay (% of Initial)Total Degradation Products (%)
SolidLight ExposedData to be determinedData to be determinedData to be determined
Dark ControlData to be determinedData to be determinedData to be determined
SolutionLight ExposedData to be determinedData to be determinedData to be determined
Dark ControlData to be determinedData to be determinedData to be determined

Visualization of Stability Testing Workflow

G cluster_thermal Thermal Stability (ICH Q1A) cluster_hydrolytic Hydrolytic Stability cluster_photo Photostability (ICH Q1B) Start Stability Assessment Program (ICH Guidelines) T_Setup Prepare solid samples Start->T_Setup H_Setup Prepare solutions at different pH (4, 7, 9) Start->H_Setup P_Setup Prepare solid & solution samples (with dark controls) Start->P_Setup T_Store Store at long-term (25°C/60%RH) & accelerated (40°C/75%RH) conditions T_Setup->T_Store T_Analyze Analyze at time points (Appearance, Assay, Purity) T_Store->T_Analyze H_Store Store at constant temperature H_Setup->H_Store H_Analyze Analyze at time points (Concentration, Degradants) H_Store->H_Analyze P_Expose Expose to light source (≥1.2M lux-hr, ≥200 W-hr/m²) P_Setup->P_Expose P_Analyze Analyze exposed & control samples (Appearance, Assay, Purity) P_Expose->P_Analyze

Caption: Workflow for a Comprehensive Stability Assessment Program.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following these standardized protocols, researchers and drug development professionals can generate high-quality, reproducible data. This information is fundamental for assessing the compound's potential for further development and for establishing appropriate handling, formulation, and storage strategies.

References

A Technical Guide to Quantum Chemical Calculations for 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Fluoro-2-(trifluoromethyl)benzamide. In the realm of modern drug discovery and development, computational chemistry offers a powerful lens to predict molecular structure, reactivity, and spectroscopic properties, thereby accelerating the design of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and data interpretation for a thorough in-silico analysis of this compound.

Experimental Protocols: A Computational Approach

The foundation of this guide is the application of Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

1. Molecular Structure Optimization and Vibrational Frequency Analysis:

  • Software: Gaussian 16 or a similar quantum chemistry software package is recommended.

  • Methodology: The initial molecular structure of this compound is first built using a molecular editor and subjected to a geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the electronegative fluorine and oxygen atoms.

  • Procedure:

    • The geometry of this compound is optimized in the gas phase to find the minimum energy conformation.

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

2. Electronic Properties Calculation:

  • Methodology: Using the optimized molecular geometry, a single-point energy calculation is performed.

  • Properties to Analyze:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.

    • Mulliken Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, providing information about the electrostatic potential and potential sites for electrophilic and nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

3. Thermodynamic Properties Calculation:

  • Methodology: The vibrational frequency calculation also provides data to compute various thermodynamic properties.

  • Properties to Analyze: Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature.

Data Presentation

The quantitative data generated from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

ParameterBond/Angle/DihedralCalculated ValueExperimental Value (if available)
Bond LengthC1-C2Value in ÅComparison Data
C-FValue in ÅComparison Data
C=OValue in ÅComparison Data
N-HValue in ÅComparison Data
Bond AngleC1-C2-C3Value in °Comparison Data
O=C-NValue in °Comparison Data
Dihedral AngleC1-C2-C3-C4Value in °Comparison Data

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
N-H stretchValueValueValueDescription
C=O stretchValueValueValueDescription
C-F stretchValueValueValueDescription
CF₃ symmetric stretchValueValueValueDescription

Table 3: Electronic and Thermodynamic Properties

PropertyCalculated ValueUnits
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Total EnergyValueHartrees
Zero-point vibrational energyValuekcal/mol
EnthalpyValuekcal/mol
Gibbs Free EnergyValuekcal/mol
EntropyValuecal/mol·K

Mandatory Visualization

Diagrams are essential for visualizing workflows and molecular properties.

G cluster_workflow Quantum Chemical Calculation Workflow A Structure Input (this compound) B Method Selection (DFT/B3LYP) A->B C Basis Set Selection (6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single-Point Energy Calculation D->F G Data Analysis E->G F->G

Caption: Workflow for Quantum Chemical Calculations.

G cluster_properties Key Molecular Properties and Interactions Molecule This compound Structure Optimized Geometry (Bond Lengths, Angles) Molecule->Structure Reactivity Reactivity Descriptors (HOMO-LUMO Gap, MEP) Molecule->Reactivity Spectra Spectroscopic Signatures (Calculated IR/Raman) Molecule->Spectra Interactions Intermolecular Interactions (Hydrogen Bonding, Electrostatic Potential) Reactivity->Interactions

Caption: Molecular Properties Relationship Diagram.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various derivatives from 3-Fluoro-2-(trifluoromethyl)benzamide. This compound serves as a versatile starting material for generating libraries of molecules with potential applications in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold offers unique opportunities to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

The following protocols detail three primary derivatization strategies:

  • Synthesis of N-Substituted Derivatives via Hydrolysis and Amide Coupling: A two-step process involving the initial hydrolysis of the primary amide to the corresponding carboxylic acid, followed by coupling with a diverse range of primary and secondary amines.

  • Direct N-Alkylation: A direct method to introduce alkyl groups onto the amide nitrogen.

  • Hofmann Rearrangement: A functional group transformation to convert the benzamide into an aniline derivative, which can serve as a building block for further synthesis.

Data Presentation

The following tables summarize representative data for the synthesis of derivatives from this compound. Please note that yields are illustrative and can vary based on the specific substrate, reaction conditions, and purification efficiency.

Table 1: Representative Yields for Amide Coupling of 3-Fluoro-2-(trifluoromethyl)benzoic Acid with Various Amines

EntryAmineCoupling ReagentProductReaction Time (h)Yield (%)
1BenzylamineHATU/DIPEAN-Benzyl-3-fluoro-2-(trifluoromethyl)benzamide1285-95
2AnilineEDC/HOBt3-Fluoro-N-phenyl-2-(trifluoromethyl)benzamide1875-85
3MorpholineHATU/DIPEA(3-Fluoro-2-(trifluoromethyl)phenyl)(morpholino)methanone1290-98
4tert-ButylamineEDC/HOBtN-tert-Butyl-3-fluoro-2-(trifluoromethyl)benzamide2460-75

Table 2: Representative Yields for Direct N-Alkylation of this compound

EntryAlkyl HalideBaseProductReaction Time (h)Yield (%)
1Benzyl BromideK₃PO₄N-Benzyl-3-fluoro-2-(trifluoromethyl)benzamide2470-80
2IodomethaneNaH3-Fluoro-N-methyl-2-(trifluoromethyl)benzamide1265-75
31-BromobutaneK₃PO₄N-Butyl-3-fluoro-2-(trifluoromethyl)benzamide3660-70

Table 3: Expected Product and Yield for Hofmann Rearrangement

Starting MaterialReagentProductReaction Time (h)Yield (%)
This compoundNaOBr (in situ)3-Fluoro-2-(trifluoromethyl)aniline2-470-85

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Derivatives via Hydrolysis and Amide Coupling

This two-part protocol first describes the hydrolysis of this compound to its corresponding benzoic acid, followed by a general procedure for amide coupling.

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, reflux condenser, beaker, filter funnel, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv) with 10% aqueous NaOH solution (10 mL per gram of amide).

  • Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to reflux.

  • Maintain reflux for 2-4 hours, or until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2), resulting in the precipitation of a white solid.

  • Collect the solid product, 3-Fluoro-2-(trifluoromethyl)benzoic acid, by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are less nucleophilic.

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoic acid (from Part A)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv) to the solution.

  • Add DIPEA (2.5 equiv) to the reaction mixture.

  • Add HATU (1.2 equiv) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzamide derivative.

G cluster_0 Protocol 1: N-Substituted Derivative Synthesis start This compound hydrolysis Hydrolysis (NaOH, H₂O, Reflux; then HCl) start->hydrolysis benzoic_acid 3-Fluoro-2-(trifluoromethyl)benzoic Acid hydrolysis->benzoic_acid coupling Amide Coupling (HATU, DIPEA, DMF) benzoic_acid->coupling amine Amine (R-NH₂) amine->coupling product N-Substituted Derivative coupling->product

Workflow for N-Substituted Derivative Synthesis.
Protocol 2: Direct N-Alkylation of this compound

This protocol describes a mild method for the direct N-alkylation of the primary amide using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.0 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware and purification equipment.

Procedure:

  • To a dry reaction vessel, add this compound (2.0 equiv), potassium phosphate (3.0 equiv), and anhydrous acetonitrile.

  • Add the alkyl halide (1.0 equiv) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-alkylated product.

G cluster_1 Protocol 2: Direct N-Alkylation start This compound reaction N-Alkylation (K₃PO₄, CH₃CN, 60-80°C) start->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction product N-Alkyl-3-fluoro-2-(trifluoromethyl)benzamide reaction->product

Workflow for Direct N-Alkylation.
Protocol 3: Hofmann Rearrangement to 3-Fluoro-2-(trifluoromethyl)aniline

This protocol outlines the conversion of the primary amide to a primary amine with one fewer carbon atom.

Materials:

  • This compound

  • Bromine (Br₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water, Ice

  • Standard laboratory glassware.

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine (1.1 equiv) to a cold (0-5 °C) solution of NaOH (4.0 equiv) in water.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., THF or dioxane) if necessary, and cool in an ice bath.

  • Slowly add the cold NaOBr solution to the benzamide solution/suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and extract the product, 3-Fluoro-2-(trifluoromethyl)aniline, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aniline can be purified by column chromatography or distillation.

G cluster_2 Protocol 3: Hofmann Rearrangement start This compound reagents 1. Br₂, NaOH, H₂O 2. Heat start->reagents isocyanate Isocyanate Intermediate (not isolated) reagents->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis product 3-Fluoro-2-(trifluoromethyl)aniline hydrolysis->product

Pathway for Hofmann Rearrangement.

Application Notes and Protocols for 3-Fluoro-2-(trifluoromethyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive scaffold for the design of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance the binding of molecules into hydrophobic pockets of enzymes and receptors. This document provides an overview of the potential applications of this compound, detailed protocols for its synthesis, and proposed methods for its biological evaluation based on the activities of structurally related compounds.

Physicochemical Properties

The unique substitution pattern of this compound imparts specific properties that are highly desirable in drug discovery.

PropertyContribution of SubstituentsImplication in Medicinal Chemistry
Lipophilicity The trifluoromethyl group generally increases lipophilicity.Can enhance membrane permeability and access to intracellular targets. May improve binding to hydrophobic pockets in target proteins.
Metabolic Stability The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation.Can increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.
Binding Affinity The trifluoromethyl group can participate in favorable interactions with hydrophobic residues in protein binding sites. The fluorine atom can act as a hydrogen bond acceptor.Potential for enhanced potency and selectivity towards a biological target.
pKa The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the acidity of the amide proton.Can affect the ionization state of the molecule at physiological pH, influencing solubility and target interactions.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in public literature, the structurally related 3-(trifluoromethyl)benzamide scaffold has shown promise in several therapeutic areas. These findings suggest potential avenues of investigation for this compound.

Kinase Inhibition in Oncology

The 3-(trifluoromethyl)benzamide moiety is a key structural component of the experimental cancer drug Bafetinib , a dual Bcr-Abl and Lyn kinase inhibitor. In Bafetinib, the trifluoromethyl group is crucial for its potent activity, as it occupies a hydrophobic pocket in the kinase domain, enhancing binding affinity.

Proposed Signaling Pathway for Investigation:

G BCR_ABL BCR-Abl Substrate Substrate BCR_ABL->Substrate ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation and Survival pSubstrate->Proliferation Inhibitor This compound (Proposed Inhibitor) Inhibitor->BCR_ABL

Caption: Proposed inhibitory action on the BCR-Abl signaling pathway.

Antiviral Activity

Derivatives of 3-(trifluoromethyl)benzamide have demonstrated significant inhibitory activity against the entry of the H5N1 influenza virus into host cells. This suggests that the scaffold may be a valuable starting point for the development of novel antiviral agents.

Quantitative Data for 3-(Trifluoromethyl)benzamide Derivatives (H5N1 Entry Inhibition):

Compound IDIC50 (µmol/L)
1a4.7 ± 0.3
1b4.7 ± 0.3
1e4.7 ± 0.3
1f4.7 ± 0.3

Note: These data are for derivatives of 3-(trifluoromethyl)benzamide and not this compound itself.

Proposed Experimental Workflow for Antiviral Screening:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Compound Pseudovirus_Assay Pseudovirus_Assay Compound->Pseudovirus_Assay Test Compound IC50_Determination IC50_Determination Pseudovirus_Assay->IC50_Determination Inhibition Data Cytotoxicity_Assay Cytotoxicity_Assay IC50_Determination->Cytotoxicity_Assay Lead Compound Therapeutic_Index Therapeutic_Index Cytotoxicity_Assay->Therapeutic_Index

Caption: Workflow for evaluating antiviral efficacy.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 3-Fluoro-2-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

G reactant 3-Fluoro-2-(trifluoromethyl)benzoic acid product 3-Fluoro-2-(trifluoromethyl)benzoyl chloride reactant->product Reflux reagent Thionyl Chloride (SOCl2) reagent->product

Caption: Synthesis of the benzoyl chloride intermediate.

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dry toluene, add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold aqueous ammonia with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

  • A white precipitate of this compound will form.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold DCM.

  • Dry the product under vacuum to yield the final compound.

Proposed Protocol for Kinase Inhibition Assay

This protocol is a general guideline for evaluating the inhibitory activity of this compound against a target kinase, such as Bcr-Abl.

Materials:

  • Recombinant human Bcr-Abl kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the kinase, substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it a candidate for the development of potent and selective inhibitors of various biological targets. The provided synthesis protocols offer a straightforward route to obtain this compound for further investigation. The proposed biological evaluation methods, based on the known activities of structurally similar molecules, provide a starting point for exploring its potential as a kinase inhibitor or an antiviral agent. Further structure-activity relationship (SAR) studies are warranted to optimize the activity and pharmacokinetic properties of this interesting molecular scaffold.

The Benzamide Moiety: A Versatile Scaffold for API Synthesis Featuring 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction:

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents. Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a highly sought-after component in drug design. Within the vast landscape of benzamide-based building blocks, 3-Fluoro-2-(trifluoromethyl)benzamide stands out as a particularly valuable intermediate. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring significantly modulates the molecule's physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can influence pKa and conformational preferences, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This document provides detailed application notes and protocols for the use of this compound and its analogs as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). We will use the synthesis of a complex biaryl benzamide, structurally analogous to the CFTR modulator Lumacaftor, to illustrate a key synthetic transformation and provide a detailed experimental protocol.

Application Spotlight: Synthesis of a Lumacaftor Analog via Suzuki-Miyaura Coupling

Lumacaftor is a groundbreaking therapeutic agent used in the treatment of cystic fibrosis.[3] It functions as a "corrector" by addressing the folding defect of the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by the F508del mutation.[1][4] The molecular architecture of Lumacaftor features a complex biaryl structure linked to a carboxamide moiety. The final key step in many reported syntheses of Lumacaftor and related structures is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl systems.[6][7]

Biological Mechanism of Action: Correcting the F508del-CFTR Protein

The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis. This mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the cell membrane. The misfolded protein is recognized by the cell's quality control machinery and targeted for premature degradation via the ubiquitin-proteasome pathway.[8][9][10] This results in an insufficient quantity of functional CFTR channels at the cell surface, leading to the characteristic ion and fluid transport abnormalities of cystic fibrosis.[11]

Corrector molecules, like Lumacaftor, directly bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the ER quality control checkpoint.[4][12] This facilitates the trafficking of the corrected protein through the Golgi apparatus to the cell membrane, thereby increasing the density of functional chloride channels on the cell surface.[13][14]

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Trafficking Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR (Misfolded) Ribosome->Nascent_CFTR Translation ERQC ER Quality Control (e.g., Calnexin) Nascent_CFTR->ERQC Lumacaftor Lumacaftor (Corrector) Nascent_CFTR->Lumacaftor Binding & Stabilization Corrected_CFTR Corrected F508del-CFTR (Properly Folded) Nascent_CFTR->Corrected_CFTR Correction Proteasome Proteasomal Degradation ERQC->Proteasome Recognition of Misfolding Lumacaftor->Corrected_CFTR Golgi Golgi Apparatus Corrected_CFTR->Golgi ER Exit Vesicle Transport Vesicle Golgi->Vesicle Processing Membrane Cell Membrane Vesicle->Membrane Insertion Function Restored Cl⁻ Transport Membrane->Function Increased Channel Density

Caption: Mechanism of F508del-CFTR correction by Lumacaftor.

Experimental Section

The following sections provide a representative workflow and a detailed protocol for the key Suzuki-Miyaura coupling step in the synthesis of a complex biaryl benzamide API, based on procedures for analogous transformations.[7][15][16]

Synthetic Workflow

The overall process for synthesizing the target API involves the preparation of the key benzamide and boronic acid fragments, followed by the crucial palladium-catalyzed cross-coupling, and finally, purification of the active molecule.

Synthetic_Workflow Start_A Starting Materials (e.g., 3-Fluoro-2-(trifluoromethyl)benzoic acid) Intermediate_A Fragment A Synthesis (Benzamide Formation) Start_A->Intermediate_A Start_B Aryl Halide Precursor Intermediate_B Fragment B Synthesis (Boronic Acid/Ester Formation) Start_B->Intermediate_B Coupling Suzuki-Miyaura Cross-Coupling Intermediate_A->Coupling Intermediate_B->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Final_API Final API (e.g., Lumacaftor Analog) Purification->Final_API

Caption: General experimental workflow for API synthesis.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of aryl halides with arylboronic acids, which can be adapted for the synthesis of complex benzamide APIs.

EntryAryl Halide (1.0 eq)Boronic Acid (1.2 eq)Catalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
21-Bromo-4-nitrobenzenePhenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9092
33-BromopyridinePhenylboronic AcidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane11080
4N-(6-chloro-...)amide3-Boronobenzoic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF/H₂O150 (MW)N/A

Yields are for isolated products and are representative. Data adapted from referenced literature.[15][17]

Detailed Protocol: Suzuki-Miyaura Coupling for Biaryl Benzamide Synthesis

This protocol describes a general procedure for the palladium-catalyzed coupling of a substituted aryl chloride (Fragment A, analogous to an intermediate derived from this compound) with an arylboronic acid (Fragment B).

Materials:

  • Aryl Chloride Fragment A (1.0 equiv)

  • Arylboronic Acid Fragment B (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the Aryl Chloride Fragment A (1.0 equiv), Arylboronic Acid Fragment B (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl benzamide product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound and its structural isomers are highly valuable building blocks for the synthesis of complex APIs. The strategic incorporation of fluorine and trifluoromethyl groups offers a powerful strategy for optimizing drug-like properties. As demonstrated through the analogous synthesis of a Lumacaftor-like molecule, the benzamide moiety readily participates in robust and scalable reactions such as the Suzuki-Miyaura coupling. The provided protocols and workflows serve as a practical guide for researchers and drug development professionals aiming to leverage these advanced intermediates in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.

References

The Role of 3-Fluoro-2-(trifluoromethyl)benzamide in Agrochemical Innovation: A Review of Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications as a key building block in the synthesis of novel agrochemicals. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the benzamide scaffold can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. While direct public-domain evidence for the commercial use of this compound in the synthesis of specific, named agrochemicals is limited, its structural motifs are present in a variety of patented and researched compounds with fungicidal, herbicidal, and insecticidal activity. This document provides an overview of the potential synthetic utility of this compound and detailed protocols for the synthesis of related, structurally similar agrochemical compounds.

Physicochemical Properties and Synthetic Potential

The strategic placement of fluorine and trifluoromethyl groups on the benzamide ring significantly influences the molecule's reactivity and biological interactions. The electron-withdrawing nature of these substituents can activate the aromatic ring for nucleophilic substitution reactions and modify the acidity of the amide proton. These characteristics make this compound a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 287398-80-5
Molecular Formula C₈H₅F₄NO
Molecular Weight 207.13 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0%

Synthetic Pathways and Methodologies

General Synthesis of Substituted Benzamides

The synthesis of benzamide derivatives often proceeds through the reaction of a substituted benzoyl chloride with an appropriate amine or ammonia. This versatile reaction allows for the introduction of diverse functionalities to the benzamide core structure.

cluster_synthesis General Synthesis of a Substituted Benzamide Start Substituted Benzoic Acid Step1 Acyl Chloride Formation Start->Step1 SOCl₂ or (COCl)₂ Step2 Amidation Step1->Step2 Substituted Benzoyl Chloride Product Substituted Benzamide Step2->Product Amine Amine (R-NH₂) or Ammonia (NH₃) Amine->Step2

Caption: General workflow for the synthesis of substituted benzamides.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzamide from 2-(Trifluoromethyl)benzoyl Chloride

This protocol, adapted from related syntheses, illustrates a common method for producing a trifluoromethyl-substituted benzamide.[1]

Materials:

  • 2-(Trifluoromethyl)benzoyl chloride

  • Aqueous ammonium hydroxide (28-30%)

  • Cold deionized water

  • Ice bath

  • Reaction vessel with stirring capability

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a reaction vessel, combine 20 g of 2-(trifluoromethyl)benzoyl chloride with 20 g of cold deionized water.

  • Place the reaction vessel in an ice bath to maintain a temperature of approximately 10°C.

  • Slowly add 19.6 g of aqueous ammonium hydroxide to the stirred mixture.

  • Continue stirring the reaction mixture for 3.5 hours, maintaining the temperature at 10°C.

  • After the reaction is complete, filter the resulting precipitate using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product in a drying oven to obtain 2-(trifluoromethyl)benzamide.

Table 2: Example Reaction Data for 2-(Trifluoromethyl)benzamide Synthesis

ParameterValueReference
Starting Material 2-(Trifluoromethyl)benzoyl chloride[1]
Reagent Aqueous ammonium hydroxide[1]
Reaction Time 3.5 hours[1]
Reaction Temperature 10°C[1]
Product Purity >97%
Overall Yield >67% (from 2,3-dichlorobenzotrifluoride)

Application in the Synthesis of Fungicidal Compounds

While a direct link to this compound is not established, trifluoromethylphenyl amides have been investigated for their fungicidal properties. The general structure of these compounds often involves an N-aryl benzamide core.

Signaling Pathway Inhibition in Fungi

Many fungicides act by inhibiting specific metabolic or signaling pathways in pathogenic fungi. For instance, some benzamide fungicides are known to disrupt the cell cycle and microtubule organization.

cluster_pathway Mode of Action of Certain Benzamide Fungicides Fungicide Benzamide Fungicide Target Microtubule Assembly Fungicide->Target Inhibits Process Cell Division (Mitosis) Target->Process Is essential for Outcome Inhibition of Fungal Growth Process->Outcome Leads to

Caption: Simplified diagram of a fungicidal mode of action.

Biological Activity of Related Trifluoromethylphenyl Amides

Studies on various trifluoromethylphenyl amides have demonstrated their efficacy against a range of pathogenic fungi. The data below is for illustrative purposes to show the potential of this class of compounds.

Table 3: Antifungal Activity of Exemplary Benzamide Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)
6h Alternaria alternata1.77
Myclobutanil (Standard) Alternaria alternata6.23
6k Various fungi0.98 - 6.71
6e Alternaria solani1.90
6i Alternaria solani5.44

EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. While direct applications in commercially available products are not widely documented, the synthesis and biological activity of structurally related compounds highlight the potential of the fluoro-trifluoromethyl-benzamide scaffold. The protocols and data presented for analogous compounds can serve as a valuable resource for researchers and scientists in the field of agrochemical development, providing a foundation for the design and synthesis of next-generation crop protection agents. Further research into the specific applications of this compound is warranted to fully elucidate its potential in this critical industry.

References

Application Notes and Protocols: Reaction of 3-Fluoro-2-(trifluoromethyl)benzamide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Therapeutic Potential

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5] The 3-fluoro-2-(trifluoromethyl)benzamide scaffold is therefore of significant interest for the synthesis of novel small molecules with potential therapeutic applications. The reaction of this benzamide with a diverse range of amines allows for the creation of a library of N-substituted amide derivatives. These products can be screened for activity in various disease areas, including oncology, by targeting enzymes such as Poly(ADP-ribose) polymerase (PARP).[1]

Experimental Protocols

The following protocol describes a general method for the amide coupling reaction between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Protocol 1: Synthesis of N-substituted-3-fluoro-2-(trifluoromethyl)benzamides via Amide Coupling

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzoic acid

  • Amine of interest (e.g., aniline, benzylamine, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus with silica gel

Procedure:

  • Acid Activation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

    • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base such as DIPEA or TEA to the amine solution and stir for 10 minutes.

    • Slowly add the amine solution to the activated acid mixture from step 1.

    • Add DIPEA or TEA (2.0-2.5 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-fluoro-2-(trifluoromethyl)benzamide.

  • Characterization:

    • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative results for the reaction of 3-Fluoro-2-(trifluoromethyl)benzoic acid with various amines using the protocol described above.

EntryAmineProductYield (%)Purity (%) (by LC-MS)M+H⁺ (Observed)
1AnilineN-phenyl-3-fluoro-2-(trifluoromethyl)benzamide85>98284.06
2BenzylamineN-benzyl-3-fluoro-2-(trifluoromethyl)benzamide92>99298.08
3Piperidine(3-Fluoro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone88>98276.10
44-MethoxybenzylamineN-(4-methoxybenzyl)-3-fluoro-2-(trifluoromethyl)benzamide90>99328.09
5CyclohexylamineN-cyclohexyl-3-fluoro-2-(trifluoromethyl)benzamide82>97290.12

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 3-Fluoro-2-(trifluoromethyl)benzoic Acid + Amine activation Acid Activation (EDC, HOBt in DCM) start->activation Step 1 coupling Amine Coupling (DIPEA, rt, 12-24h) activation->coupling Step 2 monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring extraction Aqueous Work-up (NaHCO3, Brine) monitoring->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure N-substituted Benzamide characterization->final_product

Caption: General workflow for the synthesis and purification of N-substituted-3-fluoro-2-(trifluoromethyl)benzamides.

Application Notes: Potential as PARP Inhibitors

The benzamide core is a key pharmacophore in several known inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of toxic double-strand breaks during DNA replication, resulting in cell death through a mechanism known as synthetic lethality.[1] The synthesized this compound derivatives can be evaluated for their potential as PARP inhibitors.

Signaling Pathway: PARP1 in DNA Repair and its Inhibition

PARP_pathway cluster_cell Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Cell_Death Cell Death (in HR-deficient cells) PARP1->Cell_Death leads to (when inhibited) Repair_Complex DNA Repair Complex Assembly PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Inhibitor 3-Fluoro-2-(trifluoromethyl) benzamide Derivative Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and its inhibition by benzamide derivatives.

References

Application of 3-Fluoro-2-(trifluoromethyl)benzamide in the Development of PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality, where the inhibition of a key DNA repair protein (PARP) in a cell that already has a compromised DNA repair pathway leads to cell death. The benzamide moiety is a well-established pharmacophore in many potent PARP inhibitors, as it mimics the nicotinamide portion of the natural PARP substrate, NAD+.

This document provides detailed application notes and protocols for the use of 3-Fluoro-2-(trifluoromethyl)benzamide as a key building block in the synthesis and evaluation of novel PARP inhibitors. The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, offers opportunities to modulate the physicochemical and pharmacological properties of the resulting inhibitors, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. While direct experimental data for PARP inhibitors synthesized from this compound is limited in publicly available literature, the following protocols and data for structurally related benzamide derivatives provide a strong framework for its application in PARP inhibitor discovery and development.

PARP Signaling Pathway and Mechanism of Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged DNA and becomes activated. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.

PARP inhibitors exert their therapeutic effect through two primary mechanisms:

  • Catalytic Inhibition: PARP inhibitors competitively bind to the nicotinamide-binding pocket of the PARP enzyme's catalytic domain, preventing the synthesis of PAR chains. This blocks the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.

  • PARP Trapping: Many PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs).

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is the basis of the synthetic lethality of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors cluster_2 Synthetic Lethality in HR-Deficient Cells DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation & PARylation DNA_SSB->PARP1_Activation Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARP1_Activation->Recruitment Inhibition Catalytic Inhibition & PARP Trapping PARP1_Activation->Inhibition Blocks SSB_Repair SSB Repaired Recruitment->SSB_Repair PARPi This compound -based PARP Inhibitor PARPi->Inhibition Unrepaired_SSB Unrepaired SSB Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death Leads to

PARP signaling in DNA repair and the mechanism of synthetic lethality.

Drug Development Workflow

The development of a PARP inhibitor from a precursor like this compound follows a structured workflow from chemical synthesis to biological validation.

Drug_Development_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assays (PARP1/2 IC50) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (Cytotoxicity, PARylation) Biochemical_Assay->Cellular_Assay Lead_Optimization Lead Optimization (SAR) Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

General workflow for PARP inhibitor development.

Quantitative Data for Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro enzymatic activity and cellular potency for a series of benzamide-based PARP inhibitors. While not directly derived from this compound, this data illustrates the high potency that can be achieved with the benzamide scaffold and serves as a benchmark for newly synthesized compounds.

Compound IDModificationPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cellular Potency (BRCA1-mutant cells, IC₅₀ in µM)
Reference Compounds
Olaparib-1.91.50.01
Rucaparib-1.4Not ReportedNot Reported
Benzimidazole Carboxamide Derivatives
5cc4-Chlorophenyl9.86.5Not Reported
5ch4-Fluorophenyl7.55.2Not Reported
5ci4-Bromophenyl6.84.9Not Reported
5cj4-Trifluoromethylphenyl4.13.8Not Reported
5co3-Chlorophenyl10.27.9Not Reported
5cpPhenyl4.54.1Not Reported

Data for benzimidazole carboxamide derivatives is sourced from studies on structurally related compounds and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, which can be adapted to couple an aryl or heteroaryl boronic acid with a suitable derivative of this compound (e.g., a bromo- or iodo-substituted analog).

Objective: To synthesize a biaryl-substituted fluorobenzamide, a common structural motif in PARP inhibitors.

Materials and Reagents:

  • Halogenated this compound (1 equivalent)

  • Aryl/heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the halogenated this compound, aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro PARP1/2 Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1 and PARP2 enzyme activity.

Principle: Histone-coated plates serve as a substrate for PARP enzymes. In the presence of activated DNA and NAD+, active PARP will add PAR chains to the histones. The amount of PARylation is then quantified using an anti-pADPr antibody and a secondary HRP-conjugated antibody, which generates a colorimetric signal.

Materials and Reagents:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compounds (serial dilutions)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-pADPr primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of the histone-coated microplate, add 12.5 µL of the diluted test compound or vehicle control.

  • Prepare a PARP enzyme/activated DNA mix in assay buffer and add 12.5 µL to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 25 µL of NAD+ solution.

  • Incubate the plate for 30-60 minutes at 30°C.

  • Stop the reaction by washing the plate three times with Wash Buffer.

  • Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.

Protocol 3: Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells.

Principle: DNA damage induces PARP activation and the formation of PAR chains in the nucleus. The level of PARylation can be visualized and quantified by immunofluorescence using an anti-PAR antibody. A reduction in the PAR signal in compound-treated cells compared to a vehicle control indicates cellular PARP inhibition.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • Test compound

  • DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate - MMS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-PAR antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.

Protocol 4: Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol measures the cytotoxic effect of a PARP inhibitor on cancer cells, which is particularly useful for comparing efficacy in BRCA-deficient versus BRCA-proficient cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies total cellular protein, which is proportional to the number of viable cells.

Materials and Reagents:

  • BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid (1%)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and include a vehicle-only control.

  • Incubate the plate for 72-96 hours.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Dissolve the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion

This compound represents a promising starting material for the development of novel PARP inhibitors. Its unique electronic properties may lead to compounds with enhanced biological activity and favorable pharmacokinetic profiles. The provided protocols offer a comprehensive guide for the synthesis, biochemical evaluation, and cellular characterization of PARP inhibitors derived from this scaffold. By following this structured approach, researchers can effectively explore the potential of this compound-based compounds as next-generation cancer therapeutics.

Application Notes and Protocols for the Evaluation of 3-Fluoro-2-(trifluoromethyl)benzamide (Compound X) in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the preclinical evaluation of 3-Fluoro-2-(trifluoromethyl)benzamide, herein referred to as Compound X, a novel benzamide derivative with therapeutic potential for neurological disorders. The following protocols and methodologies are designed to systematically assess the compound's mechanism of action, efficacy, and safety profile, with a focus on its anti-neuroinflammatory and neuroprotective properties. This document outlines detailed procedures for in vitro and in vivo assays, including the assessment of blood-brain barrier permeability, neuroinflammation, and neuroprotection. Data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Neuroinflammation and neuronal damage are key pathological features of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of novel therapeutic agents that can mitigate these processes is a critical area of research. Compound X, a this compound, represents a promising scaffold for the development of central nervous system (CNS) active drugs. This document provides a roadmap for the initial preclinical characterization of Compound X to determine its potential as a lead candidate for neurological disorder drug discovery.

Physicochemical Properties of Compound X

A summary of the key physicochemical properties of Compound X is presented in Table 1. These properties are crucial for understanding its drug-like characteristics and for designing appropriate experimental conditions.

PropertyValueReference Standard
Molecular FormulaC₈H₅F₄NO-
Molecular Weight207.13 g/mol -
LogP1.94< 5 for oral bioavailability
Topological Polar Surface Area (TPSA)43.09 Ų< 140 Ų for CNS penetration
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors1< 10
Rotatable Bonds1< 10
Melting Point115-117 °C-
Boiling Point197.8 °C at 760 mmHg-
Purity≥97%High purity is essential for accurate biological testing

Table 1: Physicochemical Properties of Compound X.

In Vitro Assays

Assessment of Anti-Neuroinflammatory Activity

Neuroinflammation is a critical process in many neurological diseases.[1] In vitro models are essential for studying the activation profiles of microglial cells, which are the central mediators of neuroinflammation.[2] These assays aim to determine the ability of Compound X to suppress the inflammatory response in microglia, the primary immune cells of the CNS.

This protocol describes the use of an LPS-stimulated microglial cell model to quantify the inhibitory effects of Compound X on the production of key inflammatory mediators.[3]

  • Cell Culture: Culture murine (BV-2) or human (HMC3) microglial cell lines in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

  • Cell Viability Assay: Perform an MTT or PrestoBlue assay on the remaining cells to assess cytotoxicity of Compound X.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the supernatant using ELISA and Griess reagent, respectively.

The results of the anti-neuroinflammatory assay should be summarized as shown in Table 2.

Compound X (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)Cell Viability (%)
0.1151210100
145403598
1085807595
10095928870

Table 2: Dose-dependent inhibition of LPS-induced pro-inflammatory mediators by Compound X.

The following diagram illustrates the signaling pathway typically activated by LPS in microglia and the potential points of intervention for Compound X.

G Figure 1: LPS-induced Neuroinflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription CompoundX Compound X CompoundX->NFkB Inhibits G Figure 2: Workflow for In Vitro Neuroprotection Assay Start Start Plate Plate Neuronal Cells (e.g., HT22) Start->Plate Treat Pre-treat with Compound X Plate->Treat Insult Induce Neurotoxicity (e.g., Glutamate) Treat->Insult Incubate Incubate for 24h Insult->Incubate Assess Assess Cell Viability (MTT Assay) Incubate->Assess End End Assess->End G Figure 3: General Workflow for In Vivo Studies Start Start SelectModel Select Animal Model of Neurological Disorder Start->SelectModel Administer Administer Compound X (Varying Doses) SelectModel->Administer Induce Induce Pathology (e.g., LPS Injection) Administer->Induce Behavioral Behavioral Testing Induce->Behavioral Biochemical Biochemical Analysis (e.g., Cytokine Levels) Behavioral->Biochemical Histological Histological Analysis (e.g., Neuronal Loss) Biochemical->Histological End End Histological->End

References

Application Notes and Protocols for the Investigation of 3-Fluoro-2-(trifluoromethyl)benzamide in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific research has been published on the direct application of 3-Fluoro-2-(trifluoromethyl)benzamide in metabolic disorders such as diabetes and obesity. The following application notes and protocols are presented as a prospective guide for researchers interested in evaluating the potential of this compound or its analogs in this therapeutic area. The methodologies described are based on standard preclinical assays and workflows used in metabolic disease drug discovery.

Introduction and Rationale

Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis, necessitating the discovery of novel therapeutic agents. Benzamide derivatives are a versatile class of compounds with a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These properties make fluorinated benzamides, such as this compound, intriguing candidates for investigation in the context of metabolic diseases.

These application notes provide a hypothetical framework for the systematic evaluation of this compound as a potential modulator of metabolic pathways. The protocols outlined below describe a logical progression from initial in vitro screening to in vivo efficacy testing.

Preclinical Evaluation Workflow

A typical preclinical workflow for evaluating a novel compound for potential anti-diabetic and anti-obesity effects is illustrated below. This staged approach allows for early identification of promising candidates and go/no-go decisions at critical points in the drug discovery process.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Mechanism of Action Studies a Primary Target-Based Assays (e.g., α-glucosidase, PPARγ) b Cell-Based Phenotypic Assays (e.g., Glucose Uptake in Adipocytes) a->b c ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) b->c d Acute Efficacy Studies (e.g., Oral Glucose Tolerance Test) c->d Lead Candidate Selection e Chronic Efficacy Studies (e.g., Diet-Induced Obesity Model) d->e g Target Identification & Validation e->g Efficacy Confirmation f Pharmacokinetic Studies h Signaling Pathway Analysis (e.g., Western Blot, qPCR) g->h

Caption: Hypothetical preclinical workflow for metabolic disorder drug discovery.

Detailed Experimental Protocols: In Vitro Assays

Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, a key indicator of potential anti-diabetic activity.[1][2]

Objective: To determine the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

  • Insulin Maintenance Medium (DMEM, 10% FBS, 10 µg/mL Insulin)

  • Krebs-Ringer Phosphate (KRP) buffer

  • Insulin

  • 2-NBDG (fluorescent glucose analog)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Seed cells in a 96-well plate and grow to confluence.

    • Two days post-confluence, replace the medium with Differentiation Medium and incubate for 48 hours.

    • Replace with Insulin Maintenance Medium and incubate for another 48 hours.

    • Replace with standard culture medium and continue to culture for an additional 3-4 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.

  • Glucose Uptake Assay:

    • Wash the differentiated 3T3-L1 adipocytes twice with KRP buffer.

    • Starve the cells in KRP buffer for 2 hours at 37°C.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Insulin).

    • Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold KRP buffer.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Analysis:

  • Calculate the percentage of glucose uptake relative to the vehicle control.

  • Plot a dose-response curve and determine the EC50 value for this compound.

Other Relevant In Vitro Assays
  • α-Amylase and α-Glucosidase Inhibition Assays: These enzyme-based assays assess the compound's ability to inhibit carbohydrate-digesting enzymes, which can lower post-prandial blood glucose.[3][4]

  • Insulin Secretion Assay: Using pancreatic beta-cell lines (e.g., MIN6, INS-1), this assay determines if the compound can stimulate insulin secretion.

  • Adipogenesis Assay: This assay evaluates the compound's effect on the differentiation of preadipocytes into mature adipocytes, often by staining lipid accumulation with Oil Red O.[5]

Detailed Experimental Protocols: In Vivo Studies

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a fundamental in vivo test to evaluate a compound's effect on glucose metabolism and insulin sensitivity.[6][7][8][9]

Objective: To assess the effect of acute administration of this compound on glucose tolerance in a relevant mouse model (e.g., C57BL/6J mice on a high-fat diet or db/db mice).

Materials:

  • Male C57BL/6J mice (8-10 weeks old) on a high-fat diet for 12 weeks

  • This compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (20% w/v in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize mice to handling and gavage procedures for one week.

    • Fast the mice for 6 hours prior to the test, with free access to water.[7][8]

  • Compound Administration and Baseline Glucose:

    • Administer this compound or vehicle via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg).

    • After 30-60 minutes (depending on expected Tmax), measure the baseline blood glucose (t=0) from a tail snip.

  • Glucose Challenge and Monitoring:

    • Administer a 2 g/kg glucose solution via oral gavage.[7]

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Data Analysis:

  • Plot the mean blood glucose concentration over time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs of the treatment groups to the vehicle control.

Other Relevant In Vivo Models and Studies
  • Diet-Induced Obesity (DIO) Models: Long-term studies in DIO mice or rats can assess the compound's effect on body weight, food intake, and various metabolic parameters.[10]

  • Genetic Models of Obesity and Diabetes: Models such as db/db mice (leptin receptor deficient) or Zucker Diabetic Fatty (ZDF) rats can be used to evaluate efficacy in a more severe disease context.[11]

  • Insulin Tolerance Test (ITT): This test measures the response to an exogenous insulin injection, providing a direct assessment of insulin sensitivity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Activity of this compound

Assay Parameter Value
Glucose Uptake (3T3-L1) EC50 (µM) [Insert Value]
Emax (% of Insulin) [Insert Value]
α-Glucosidase Inhibition IC50 (µM) [Insert Value]

| α-Amylase Inhibition | IC50 (µM) | [Insert Value] |

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in DIO Mice

Treatment Group Dose (mg/kg) Glucose AUC (0-120 min) % Reduction vs. Vehicle
Vehicle - [Insert Value] -
This compound 10 [Insert Value] [Insert Value]
This compound 30 [Insert Value] [Insert Value]
This compound 100 [Insert Value] [Insert Value]

| Positive Control (e.g., Metformin) | 250 | [Insert Value] | [Insert Value] |

Potential Mechanism of Action: Signaling Pathways

The mechanism of action of a novel compound in metabolic disorders often involves modulation of key signaling pathways that regulate glucose and lipid metabolism. The insulin signaling pathway is a primary cascade that controls glucose uptake and utilization.[12][13][14][15] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway would be a critical step in elucidating its mechanism.

insulin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Activates akt Akt/PKB pdk1->akt Phosphorylates as160 AS160 akt->as160 Inhibits glut4_translocation GLUT4 Translocation as160->glut4_translocation Inhibits glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake Promotes

Caption: Simplified Insulin Signaling Pathway leading to Glucose Uptake.

Other key metabolic signaling pathways that could be investigated include the AMP-activated protein kinase (AMPK) pathway, which acts as a cellular energy sensor[16][17][18][19][20], and the PPARγ signaling pathway, a master regulator of adipogenesis and insulin sensitivity.[5][21][22][23][24]

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent laboratory-scale methods start from either the corresponding carboxylic acid or benzonitrile:

  • Amidation of 3-Fluoro-2-(trifluoromethyl)benzoic Acid: This is a highly common and versatile route. The carboxylic acid is first activated to a more reactive species (like an acyl chloride or an active ester), which is then reacted with an ammonia source to form the amide.

  • Hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzonitrile: This method involves the conversion of the nitrile group to a primary amide, typically under acidic or basic conditions. While effective, this route can sometimes lead to the over-hydrolysis of the desired amide into the carboxylic acid byproduct.[1][2]

Q2: How can I monitor the progress of my reaction?

Reaction progress should be monitored periodically to determine the point of maximum conversion and to avoid the formation of degradation products. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the accurate identification of starting materials, intermediates, products, and byproducts in the reaction mixture.[3]

Q3: What are the standard purification techniques for the final product?

After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble reagents.[3] The primary methods for purifying the crude this compound are:

  • Recrystallization: An effective technique for obtaining high-purity crystalline solids. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) must be determined.[4]

  • Silica Gel Column Chromatography: Used to separate the desired product from impurities with different polarities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the carboxylic acid amidation route.

Problem: My reaction yield is consistently low or I get no product.

  • Possible Cause 1: Presence of Water

    • Explanation: Activated carboxylic acid intermediates (e.g., acyl chlorides, active esters from coupling agents) are highly susceptible to hydrolysis. Any moisture in the solvents, reagents, or glassware will convert the intermediate back to the unreactive carboxylic acid, halting the reaction.[3][4][5]

    • Solution:

      • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[5]

  • Possible Cause 2: Inefficient Carboxylic Acid Activation

    • Explanation: The chosen coupling reagent may not be potent enough, especially if the molecule has significant steric hindrance. The stoichiometry of the activating agent is also critical; too little will result in incomplete activation.[3]

    • Solution:

      • For sterically hindered substrates, consider using a more powerful uronium-based coupling reagent like HATU.[6]

      • Ensure you are using a slight excess (1.1–1.5 equivalents) of the coupling agent (e.g., EDC) or acyl chloride precursor (e.g., oxalyl chloride).[3]

  • Possible Cause 3: Suboptimal Reaction Temperature

    • Explanation: If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, a temperature that is too high can cause decomposition of reagents or the product and promote side reactions.[7]

    • Solution:

      • For acyl chloride formations, reactions are often started at 0 °C and then allowed to warm to room temperature.

      • For coupling agent reactions, a common procedure is to add the reagents at 0 °C and let the reaction stir as it warms to room temperature for 4-24 hours.[3]

Problem: My main isolated product is the starting carboxylic acid.

  • Possible Cause: Hydrolysis of the Activated Intermediate

    • Explanation: This is the most common reason for recovering the starting material. It is a clear indication that water is present in the reaction system, reacting with your activated acid faster than the ammonia source.[4][5]

    • Solution:

      • Rigorously adhere to anhydrous conditions as detailed above. Check the water content of your solvents and amine reagents.

Problem: I am observing significant byproduct formation.

  • Possible Cause 1: Anhydride Formation

    • Explanation: This can occur when the activated carboxylic acid intermediate reacts with another molecule of the deprotonated carboxylic acid starting material.[8]

    • Solution:

      • Control the addition of reagents. Slowly add the activating agent to the solution of the carboxylic acid to maintain a low concentration of the activated species.

  • Possible Cause 2: Poor Reagent Solubility

    • Explanation: If the carboxylic acid or the amine salt is not fully dissolved, the reaction will be slow and inefficient, allowing more time for side reactions to occur.[5]

    • Solution:

      • Choose a solvent in which all reactants are soluble. Common choices for amide coupling include DMF, DCM, and THF.[5]

Comparative Data on Amidation Methods

MethodKey ReagentsTypical SolventTemperatureProsCons
Acyl Chloride Oxalyl Chloride or SOCl₂, Ammonia Source (NH₄OH, NH₃ gas)DCM, THF0 °C to RTHighly reactive intermediate, often high conversion.Two-step process; reagents are moisture-sensitive and corrosive.
EDC/HOBt Coupling EDC·HCl, HOBt, Ammonia Source, Non-nucleophilic base (e.g., DIPEA)DMF, DCM0 °C to RTOne-pot procedure; milder conditions; good for many substrates.[3]Reagents can be expensive; byproducts must be washed out.
HATU Coupling HATU, Ammonia Source, Non-nucleophilic base (e.g., DIPEA)DMF, NMP0 °C to RTHighly efficient, even for difficult or sterically hindered substrates.[6]High cost of reagent.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

  • Materials: 3-Fluoro-2-(trifluoromethyl)benzoic acid, Oxalyl chloride (or Thionyl chloride), Anhydrous Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF), Ammonium hydroxide (28-30% aq.).

  • Step A: Formation of the Acyl Chloride

    • Under an inert atmosphere (N₂), dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add one drop of anhydrous DMF to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Step B: Amidation

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent like DCM or THF.

    • In a separate flask, cool an excess of concentrated ammonium hydroxide solution to 0 °C.

    • Slowly add the acyl chloride solution to the cold, vigorously stirred ammonium hydroxide.[4]

    • Stir for an additional 1-2 hours, allowing the mixture to warm to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Protocol 2: Synthesis via EDC/HOBt Coupling

  • Materials: 3-Fluoro-2-(trifluoromethyl)benzoic acid, EDC·HCl, HOBt, Ammonium chloride, Diisopropylethylamine (DIPEA), Anhydrous DMF.

  • Procedure:

    • Under an inert atmosphere (N₂), dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq), HOBt (1.2 eq), and Ammonium chloride (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.[3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

    • Monitor progress by TLC or LC-MS.

    • Once complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[3]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

G problem Low Yield Observed decision1 What is the major component in crude LCMS? problem->decision1 Step 1: Analyze Crude Reaction decision decision cause cause solution solution cause_sm Primary Cause: Hydrolysis of Activated Intermediate or Inefficient Activation decision1->cause_sm Starting Material cause_byproduct Primary Cause: Suboptimal Temperature or Incorrect Stoichiometry decision1->cause_byproduct Complex Mixture / Byproducts cause_no_reaction Primary Cause: Degraded Reagents or Incorrect Setup decision1->cause_no_reaction No Reaction solution_sm Solution: 1. Ensure strictly anhydrous conditions. 2. Use more potent coupling agents (HATU). 3. Check reagent stoichiometry. cause_sm->solution_sm solution_byproduct Solution: 1. Optimize temperature (start at 0 °C). 2. Ensure proper reagent ratios. 3. Check for reagent solubility issues. cause_byproduct->solution_byproduct solution_no_reaction Solution: 1. Verify purity of starting materials. 2. Use fresh coupling agents/solvents. 3. Confirm reaction setup is correct. cause_no_reaction->solution_no_reaction

Caption: Troubleshooting logic diagram for low yield in benzamide synthesis.

References

Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Fluoro-2-(trifluoromethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, residual solvents, and side-products from the synthesis. Isomeric impurities could also be present, which may be removable through careful purification.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point can also be a useful indicator of purity; a sharp melting point range close to the literature value (115-117 °C) suggests high purity.[2]

Q4: What is a suitable solvent for dissolving this compound for purification?

A4: The choice of solvent will depend on the purification technique. For recrystallization, solvents like ethanol are often effective.[3] For column chromatography, a mixture of ethyl acetate and a less polar solvent like methylene chloride or hexanes is a common choice.[4]

Troubleshooting Guides

Recrystallization

Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A: This indicates that the chosen solvent is not suitable. You can try adding a co-solvent to increase the solubility. Alternatively, select a more polar solvent. Ensure the solvent is heated to its boiling point to maximize solubility.[3]

Q: I have a very low recovery yield after recrystallization. What went wrong?

A: A low yield can result from using too much solvent, which keeps more of your compound dissolved in the mother liquor.[3] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then chilling it in an ice bath can also improve crystal formation and yield.

Q: My recrystallized product is still impure. How can I improve the purity?

A: This may be due to the impurities having similar solubility to your target compound in the chosen solvent. A second recrystallization may be necessary. Alternatively, switching to a different purification method, such as column chromatography, may be required for effective separation.

Column Chromatography

Q: I am not getting good separation of my compound from impurities on the silica gel column. What can I do?

A: Poor separation is often due to an inappropriate solvent system. If your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it is not moving off the column, increase the polarity. Running a thin-layer chromatography (TLC) analysis with different solvent systems first can help you identify the optimal mobile phase for separation.

Q: My compound is streaking on the column. What is the cause?

A: Streaking can be caused by overloading the column with too much crude product or the compound having low solubility in the mobile phase. Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q: The purified fractions contain residual solvent. How can I remove it?

A: After combining the pure fractions, the solvent is typically removed using a rotary evaporator. To remove trace amounts of residual solvent, the purified solid can be dried under high vacuum for several hours.

Liquid-Liquid Extraction

Q: An emulsion has formed between the aqueous and organic layers. How can I break it?

A: Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Allowing the mixture to stand for a longer period can also help the layers to separate.

Q: I am unsure which layer is the organic layer and which is the aqueous layer. How can I tell?

A: A simple way to identify the layers is to add a small amount of water. The layer that increases in volume is the aqueous layer. Generally, chlorinated solvents like methylene chloride are denser than water and will be the bottom layer, while many other organic solvents are less dense and will be the top layer.

Quantitative Data Summary

The following table provides expected outcomes for different purification techniques for this compound. The values are based on typical results for similar compounds.

Purification TechniquePurity Achieved (HPLC)Expected YieldNotes
Recrystallization>99%70-90%Highly effective for removing small amounts of impurities.[3]
Column Chromatography>98%60-85%Useful for separating compounds with different polarities.[4]
Liquid-Liquid ExtractionVariable>95%Primarily used as a work-up step to remove acidic or basic impurities.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a method for a similar benzamide derivative.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the flask while stirring until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, allow the solution to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Wash Recrystallization Recrystallization Extraction->Recrystallization High Purity Needed Chromatography Column Chromatography Extraction->Chromatography Complex Mixture Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckMethod Was Recrystallization or Chromatography Used? Start->CheckMethod RecrystallizationPath Recrystallization Issue CheckMethod->RecrystallizationPath Recrystallization ChromatographyPath Chromatography Issue CheckMethod->ChromatographyPath Chromatography SolventCheck Was the correct solvent used? RecrystallizationPath->SolventCheck GradientCheck Was the solvent gradient optimized? ChromatographyPath->GradientCheck RedoRecrystallization Perform second recrystallization with a different solvent SolventCheck->RedoRecrystallization No SwitchToChromatography Switch to Column Chromatography SolventCheck->SwitchToChromatography Yes OptimizeGradient Optimize solvent gradient using TLC GradientCheck->OptimizeGradient No CheckLoading Was the column overloaded? GradientCheck->CheckLoading Yes

References

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-Fluoro-2-(trifluoromethyl)benzamide. The information is designed to assist researchers in effectively formulating and utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of solvents is this compound likely to be more soluble?

A2: Based on the behavior of similar benzamide compounds, this compound is expected to show better solubility in polar aprotic and polar protic organic solvents.[1][2][3] Solvents such as methanol, ethanol, acetone, and chloroform are likely to be more effective at dissolving this compound than non-polar solvents like toluene or water.[1] The solubility of benzamides generally increases with the polarity of the solvent.[2][3]

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: The low aqueous solubility is the most probable cause. The hydrophobic nature of the trifluoromethyl group and the overall lipophilicity of the molecule limit its ability to interact favorably with water molecules. Many fluorinated compounds exhibit reduced water solubility. To achieve the desired concentration in an aqueous medium, solubility enhancement techniques are often necessary.

Troubleshooting Guide: Enhancing Solubility

This section provides structured approaches to troubleshoot and overcome common solubility challenges.

Initial Assessment and Solvent Screening

If you are experiencing difficulty dissolving this compound, a systematic approach to solvent selection and optimization is recommended.

Problem: The compound does not dissolve in the desired solvent system.

Solutions:

  • Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Co-solvents: Employ a mixture of a good solvent (e.g., DMSO, ethanol) and your primary solvent system (e.g., aqueous buffer) to increase solubility.[7][8]

Data Presentation: Expected Solubility of Benzamide Derivatives

While specific data for this compound is limited, the following table summarizes the general solubility trends observed for benzamide derivatives in common solvents, which can serve as a guide for initial solvent screening.

Solvent CategoryExample SolventsExpected Solubility of BenzamidesReference
Polar ProticMethanol, EthanolHigh[2][3]
Polar AproticAcetone, AcetonitrileModerate to High[2][3]
HalogenatedChloroformModerate[1]
AromaticTolueneLow[1]
AqueousWater, BuffersVery Low[2][3]

Experimental Protocols for Solubility Enhancement

For persistent solubility issues, the following detailed experimental protocols can be employed.

Protocol 1: Co-Solvent System

Objective: To increase the aqueous solubility of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Target aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. For example, weigh 10 mg of the compound and dissolve it in 1 mL of the organic solvent to make a 10 mg/mL stock.

  • Gently vortex the stock solution until the compound is fully dissolved. Mild heating (30-40°C) may be applied if necessary, but monitor for any signs of degradation.

  • While vigorously stirring the target aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.

  • Ensure that the final concentration of the organic co-solvent in the aqueous solution is as low as possible (typically <1-5%) to avoid potential effects on the experimental system.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that co-solvent percentage.

Protocol 2: pH Adjustment

Objective: To enhance solubility by ionizing the molecule, if it possesses an ionizable functional group.

Note: The benzamide functional group is generally neutral, but this method can be effective if other ionizable moieties are present in the molecule or for different compounds.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)

  • pH meter

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

  • Disperse the compound in an aqueous buffer of a specific pH.

  • Slowly add small volumes of acid or base to adjust the pH of the suspension.

  • Monitor the dissolution of the compound as the pH changes.

  • Determine the pH at which the maximum solubility is achieved.

  • It is crucial to ensure that the final pH is compatible with the intended experimental conditions and does not cause compound degradation.

Protocol 3: Use of Surfactants

Objective: To increase solubility by incorporating the compound into micelles formed by a surfactant.

Materials:

  • This compound

  • Non-ionic surfactants such as Tween® 80 or Polysorbate 20

  • Aqueous buffer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of the surfactant in the desired aqueous buffer (e.g., 10% w/v).

  • Add the this compound to the surfactant solution.

  • Gently mix or sonicate the mixture to facilitate the formation of micelles and encapsulation of the compound.

  • Allow the solution to equilibrate.

  • The final surfactant concentration should be kept to a minimum to avoid interference with biological assays.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow start Start: Insoluble Compound solvent_screening Solvent Screening (Organic & Aqueous) start->solvent_screening co_solvent Co-solvent System solvent_screening->co_solvent Insoluble in target buffer ph_adjustment pH Adjustment co_solvent->ph_adjustment Precipitation occurs soluble Soluble Compound Ready for Experiment co_solvent->soluble Success surfactants Use of Surfactants ph_adjustment->surfactants No improvement ph_adjustment->soluble Success solid_dispersion Solid Dispersion (Advanced) surfactants->solid_dispersion Inadequate solubility surfactants->soluble Success solid_dispersion->soluble Success

Caption: A workflow for systematically addressing solubility issues.

Decision Tree for Method Selection

decision_tree start Is the compound for in vitro or in vivo use? in_vitro In Vitro start->in_vitro In Vitro in_vivo In Vivo start->in_vivo In Vivo co_solvent_ok Is a low percentage of co-solvent acceptable? in_vitro->co_solvent_ok advanced_methods Consider Advanced Methods (e.g., formulation) in_vivo->advanced_methods use_cosolvent Use Co-solvent Method co_solvent_ok->use_cosolvent Yes try_ph Try pH Adjustment co_solvent_ok->try_ph No surfactant_ok Are surfactants compatible with the assay? try_ph->surfactant_ok use_surfactant Use Surfactants surfactant_ok->use_surfactant Yes surfactant_ok->advanced_methods No

Caption: A decision-making guide for selecting a suitable solubilization method.

References

Technical Support Center: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary synthetic routes commonly employed:

  • Amidation of 3-Fluoro-2-(trifluoromethyl)benzoic acid: This involves reacting the corresponding carboxylic acid with an ammonia source. The reaction is typically facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

  • Hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzonitrile: This route involves the partial hydrolysis of the corresponding nitrile to the desired amide.

  • From 1-Fluoro-2-(trifluoromethyl)benzene: This involves a multi-step synthesis, typically starting with bromination followed by the introduction of the amide group.

Q2: What are the most common impurities I might see in my final product?

A2: The most common impurities are often related to the chosen synthetic route and include:

  • Unreacted starting materials (e.g., 3-Fluoro-2-(trifluoromethyl)benzoic acid or 3-Fluoro-2-(trifluoromethyl)benzonitrile).

  • Over-hydrolysis product: 3-Fluoro-2-(trifluoromethyl)benzoic acid, if starting from the nitrile.

  • Byproducts from coupling agents, such as N-acylurea and dicyclohexylurea (DCU) if using DCC.[1]

  • Residual solvents used during the reaction or purification.

Q3: Is the trifluoromethyl group stable during the synthesis?

A3: The trifluoromethyl group on an aromatic ring is generally stable under most synthetic conditions used for amide formation. However, under very harsh acidic (e.g., fuming sulfuric acid) or basic conditions, it can undergo hydrolysis to a carboxylic acid group.[2] It is important to control the reaction conditions, especially during the hydrolysis of the nitrile, to avoid this side reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Amidation of 3-Fluoro-2-(trifluoromethyl)benzoic acid

Issue 1.1: Low yield of the desired benzamide when using carbodiimide coupling agents (e.g., DCC, EDC).

Potential Cause Troubleshooting Step
Formation of N-acylurea byproduct The primary cause of low yields with carbodiimide reagents is the rearrangement of the reactive O-acylisourea intermediate to a stable N-acylurea, which is unable to react further.[1][3] To minimize this, ensure the amine is present to react with the O-acylisourea as it is formed. Consider adding the coupling agent to a mixture of the carboxylic acid and the amine.
Precipitation of dicyclohexylurea (DCU) When using DCC, the byproduct DCU is largely insoluble in many organic solvents and its precipitation can sometimes hinder the reaction.[4] If this is suspected, consider switching to a more soluble carbodiimide like diisopropylcarbodiimide (DIC) or a water-soluble one like EDC.
Incomplete reaction Extend the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 1.2: Formation of an unexpected nitrile byproduct.

Potential Cause Troubleshooting Step
Dehydration of the primary amide Some carbodiimide coupling reagents can cause the dehydration of the primary amide product to the corresponding nitrile.[4] This is more likely to occur at elevated temperatures. Running the reaction at a lower temperature may reduce the formation of this byproduct.
Route 2: Hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzonitrile

Issue 2.1: The final product is contaminated with the starting nitrile.

Potential Cause Troubleshooting Step
Incomplete hydrolysis The hydrolysis of nitriles to amides can be slow.[5][6] Increase the reaction time or the concentration of the acid or base catalyst. Be cautious with increasing the temperature, as this may lead to over-hydrolysis to the carboxylic acid.
Poor solubility of the nitrile Ensure the nitrile is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system.

Issue 2.2: The final product is contaminated with 3-Fluoro-2-(trifluoromethyl)benzoic acid.

Potential Cause Troubleshooting Step
Over-hydrolysis The amide product can be further hydrolyzed to the carboxylic acid under the reaction conditions.[7] To avoid this, carefully control the reaction time and temperature. It is often a balance between achieving full conversion of the nitrile and minimizing the formation of the carboxylic acid. Using milder reaction conditions (e.g., lower temperature, less concentrated acid/base) for a longer period can be beneficial.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Fluoro-2-(trifluoromethyl)benzoic acid via an Acyl Chloride

  • Acyl Chloride Formation: To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add thionyl chloride (1.1 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO2 gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound by Hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzonitrile

  • Basic Hydrolysis: To a solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMSO), add an aqueous solution of a base (e.g., 2-4 eq of NaOH or KOH).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathways cluster_side Side Products & Impurities CarboxylicAcid 3-Fluoro-2-(trifluoromethyl)benzoic acid Product This compound CarboxylicAcid->Product Ammonia Source + Coupling Agent (e.g., DCC) NAcylurea N-Acylurea CarboxylicAcid->NAcylurea Rearrangement (Carbodiimide) DCU Dicyclohexylurea CarboxylicAcid->DCU Byproduct (from DCC) DehydratedNitrile 3-Fluoro-2-(trifluoromethyl)benzonitrile CarboxylicAcid->DehydratedNitrile Dehydration Side Reaction (with some coupling agents) Nitrile 3-Fluoro-2-(trifluoromethyl)benzonitrile Nitrile->Product Partial Hydrolysis (Acid or Base) OverHydrolysis 3-Fluoro-2-(trifluoromethyl)benzoic acid Product->OverHydrolysis Over-hydrolysis Troubleshooting_Workflow Start Experiment Start: Synthesize this compound Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis PureProduct Desired Product is Pure (Proceed to next step) Analysis->PureProduct No significant impurities Impurity1 Impurity Detected: Unreacted Starting Material Analysis->Impurity1 Starting material present Impurity2 Impurity Detected: Over-hydrolysis to Carboxylic Acid Analysis->Impurity2 Carboxylic acid present Impurity3 Impurity Detected: N-Acylurea or DCU Analysis->Impurity3 Coupling agent byproducts Action1 Troubleshooting: - Increase reaction time/temp - Check reagent stoichiometry Impurity1->Action1 Action2 Troubleshooting: - Decrease reaction time/temp - Use milder conditions Impurity2->Action2 Action3 Troubleshooting: - Optimize reagent addition order - Switch to a different coupling agent Impurity3->Action3 Action1->Start Re-run Experiment Action2->Start Re-run Experiment Action3->Start Re-run Experiment

References

Optimization of reaction conditions for 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide, addressing common challenges and offering detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically starts from 3-Fluoro-2-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. The two primary methods are:

  • Acyl Chloride Formation followed by Amination: This is a traditional and often robust method. The carboxylic acid is first converted to the more reactive 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which is then reacted with an ammonia source.

  • Direct Amide Coupling: This method involves the use of coupling agents to facilitate the direct reaction between 3-Fluoro-2-(trifluoromethyl)benzoic acid and an ammonia source. This approach can offer milder reaction conditions.

Q2: How do I choose between the acyl chloride method and direct amide coupling?

A2: The choice of method depends on several factors:

  • Scale of Reaction: For larger-scale synthesis, the acyl chloride route may be more cost-effective.

  • Substrate Sensitivity: If your starting material or other functional groups in the molecule are sensitive to the conditions of acyl chloride formation (e.g., using thionyl chloride or oxalyl chloride), direct coupling with milder reagents is preferable.

  • Reagent Availability and Handling: Coupling agents can be more expensive and may require specific handling precautions. Acylating agents like thionyl chloride are corrosive and require careful handling in a fume hood.

Q3: What are the most effective coupling agents for the synthesis of this compound?

A3: Several modern coupling agents are effective for amide bond formation. For substrates like 3-Fluoro-2-(trifluoromethyl)benzoic acid, common choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU is known for its high efficiency and rapid reaction times.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Frequently used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions. This combination is a cost-effective option.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the desired benzamide product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure the activating agent (e.g., thionyl chloride, HATU, EDC) is fresh and used in the correct stoichiometry. - For coupling reactions, allow sufficient time for the pre-activation of the carboxylic acid before adding the amine source.
Hydrolysis of the activated intermediate or acyl chloride.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor nucleophilicity of the amine source.- If using an amine salt (e.g., ammonium chloride), ensure a sufficient amount of a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) is added to liberate the free amine.
Suboptimal reaction temperature.- While some reactions benefit from elevated temperatures to drive them to completion, side reactions can also increase. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting materials.- Increase the reaction time or temperature moderately. - Use a slight excess of the amine source to ensure the complete consumption of the activated acid.
Formation of N-acylated urea byproduct (with carbodiimide reagents).- Add HOBt as an additive when using EDC to suppress the formation of this byproduct.
Hydrolysis of the product during workup.- Maintain appropriate pH during the aqueous workup to avoid amide hydrolysis. Use mild acidic and basic washes.
Difficulty in Product Purification Co-elution of the product with impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the final product.
Oily product instead of a solid.- This often indicates the presence of impurities. Attempt to purify a small portion by chromatography to see if a solid can be obtained. - Ensure all solvent has been removed from the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

MethodActivating/Coupling AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
A Thionyl ChloridePyridine (cat.)Toluene80285-95
B Oxalyl ChlorideDMF (cat.)DichloromethaneRoom Temp290-98
C HATUDIPEADMFRoom Temp480-95
D EDC/HOBtTriethylamineDichloromethane0 to Room Temp1275-90

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Method A: Synthesis via Acyl Chloride (using Thionyl Chloride)

Step 1: Formation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • In a separate flask, prepare a solution of concentrated aqueous ammonia (excess) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool it to 0 °C in an ice bath.

  • Slowly add the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cooled ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method C: Direct Amide Coupling using HATU
  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • To this mixture, add a solution of ammonia (e.g., a solution of ammonia in an organic solvent, or ammonium chloride with an additional equivalent of base).

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_method_a Method A: Acyl Chloride Route cluster_method_c Method C: Direct Coupling Route A1 3-Fluoro-2-(trifluoromethyl)benzoic Acid A2 React with SOCl₂ A1->A2 A3 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride A2->A3 A4 React with Ammonia A3->A4 A5 This compound A4->A5 C1 3-Fluoro-2-(trifluoromethyl)benzoic Acid C2 React with HATU/DIPEA and Ammonia C1->C2 C3 This compound C2->C3

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Product Yield q1 Check Reagent Quality and Stoichiometry start->q1 s1 Use fresh reagents, verify calculations q1->s1 Issue Found q2 Anhydrous Conditions? q1->q2 No Issue s1->q2 s2 Dry solvents and glassware, use inert atmosphere q2->s2 No q3 Optimize Reaction Time/Temperature q2->q3 Yes s2->q3 s3 Increase time or adjust temperature based on TLC monitoring q3->s3 end Yield Improved s3->end

Caption: Troubleshooting workflow for low reaction yield.

3-Fluoro-2-(trifluoromethyl)benzamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-2-(trifluoromethyl)benzamide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my chromatogram after storing a solution of this compound at room temperature. What could be the cause?

A1: Degradation of the compound is a likely cause. This compound, like other benzamide derivatives, can be susceptible to hydrolysis, especially if the solution is not neutral or if it is stored for an extended period. The stability of benzamides can be influenced by pH, with potential for slow hydrolysis in concentrated solutions or in the presence of strong acids.[1] We recommend performing a forced degradation study to identify potential degradation products and establish appropriate storage conditions.

Q2: My assay results for this compound are lower than expected. Could this be a stability issue?

A2: Yes, a loss of potency can be a direct result of degradation. To confirm this, you should implement a stability-indicating analytical method. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[2][3] The analytical method should then be able to resolve the parent compound from any degradation products, ensuring an accurate quantification of the active ingredient.[4][5]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would yield 3-fluoro-2-(trifluoromethyl)benzoic acid and ammonia.

  • Photodegradation: Aromatic compounds containing fluorine and trifluoromethyl groups can be susceptible to photolytic degradation.[6][7][8] This may involve cleavage of the C-F or C-CF3 bonds.

  • Thermal Degradation: High temperatures can induce decomposition. The thermal decomposition of trifluoromethylated aromatic compounds can be complex.[9]

  • Oxidative Degradation: While generally stable, strong oxidizing conditions could potentially lead to degradation.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, use freshly prepared samples or store them at low temperatures for short periods after determining their stability under those conditions.

  • pH Control: Maintain neutral pH conditions for aqueous solutions whenever possible.

  • Light Protection: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide: Experimental Workflow

This workflow diagram outlines the steps to investigate and resolve stability issues with this compound.

G Troubleshooting Workflow for Stability Issues cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start Unexpected Results (e.g., new peaks, low assay) develop_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) identify_degradants Identify Degradation Products (e.g., LC-MS, NMR) forced_degradation->identify_degradants develop_method->forced_degradation optimize_conditions Optimize Storage & Experimental Conditions (pH, Temp, Light, Atmosphere) identify_degradants->optimize_conditions reanalyze Re-analyze Samples Under Optimized Conditions optimize_conditions->reanalyze end Reliable & Reproducible Results reanalyze->end

Troubleshooting workflow for stability issues.

Summary of Forced Degradation Conditions

The following table summarizes the recommended starting conditions for forced degradation studies on this compound, based on ICH guidelines.[2][10] The goal is to achieve 5-20% degradation to ensure the suitability of the stability-indicating method.[11][12]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HClRoom Temp to 70°CUp to 7 days3-Fluoro-2-(trifluoromethyl)benzoic acid, Ammonia
Base Hydrolysis 0.1 M NaOHRoom Temp to 70°CUp to 7 days3-Fluoro-2-(trifluoromethyl)benzoic acid, Ammonia
Oxidation 3% H₂O₂Room TempUp to 7 daysOxidized derivatives, N-oxides
Thermal Dry Heat60°C - 80°CUp to 7 daysVarious decomposition products
Photolytic ICH Q1B compliant light sourceAmbientPer ICH Q1BPhotodegradants, potential C-F or C-CF3 bond cleavage products

Experimental Protocols

1. Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water). This stock solution is then subjected to the stress conditions outlined in the table above. Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Potential Degradation Pathway: Hydrolysis

The most common degradation pathway for benzamides is hydrolysis. The following diagram illustrates the expected hydrolysis of this compound under acidic or basic conditions.

G cluster_0 Reactant cluster_1 Conditions cluster_2 Products reactant This compound conditions H+ / H2O or OH- / H2O reactant->conditions product1 3-Fluoro-2-(trifluoromethyl)benzoic Acid conditions->product1 product2 Ammonia conditions->product2

Hydrolysis degradation pathway.

References

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method is a two-step process starting from 3-Fluoro-2-(trifluoromethyl)benzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with ammonia (aqueous or gaseous) to yield the final product.

Q2: What are the critical parameters to control during the formation of the acyl chloride?

A2: The critical parameters for the acyl chloride formation are maintaining anhydrous (moisture-free) conditions and controlling the temperature. Thionyl chloride reacts vigorously with water, which would consume the reagent and reduce the yield. The reaction is also exothermic, so controlled addition of thionyl chloride and maintaining a suitable temperature (typically reflux) are essential to prevent side reactions and ensure complete conversion.

Q3: Are there any specific safety precautions I should take when working with thionyl chloride?

A3: Yes, thionyl chloride is a corrosive and toxic substance. It reacts with moisture to release toxic gases (HCl and SO₂). Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All glassware must be thoroughly dried before use.

Q4: What is the best way to introduce ammonia for the amidation step on a larger scale?

A4: For larger-scale synthesis, bubbling anhydrous ammonia gas through the solution of the acyl chloride is often preferred as it avoids the introduction of water, which can hydrolyze the acyl chloride back to the carboxylic acid. Alternatively, a concentrated solution of aqueous ammonium hydroxide can be used, but this requires careful temperature control to minimize hydrolysis.

Q5: How can I monitor the progress of the reactions?

A5: The progress of both the acyl chloride formation and the amidation can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product.

Experimental Protocols

The synthesis of this compound is typically performed in two main stages: the formation of the acyl chloride and the subsequent amidation.

Stage 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

This protocol details the conversion of 3-Fluoro-2-(trifluoromethyl)benzoic acid to its acyl chloride using thionyl chloride.

Methodology:

  • Preparation: Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Charge the flask with 3-Fluoro-2-(trifluoromethyl)benzoic acid and a suitable solvent (e.g., toluene or dichloromethane).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the mixture. An excess of thionyl chloride is typically used to ensure complete conversion.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the carboxylic acid, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation. The crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Data Presentation: Acyl Chloride Formation

ParameterValueNotes
Starting Material 3-Fluoro-2-(trifluoromethyl)benzoic acid-
Reagent Thionyl Chloride (SOCl₂)Typically 1.5 to 2.0 molar equivalents
Solvent Toluene or Dichloromethane (DCM)Anhydrous grade
Reaction Temperature Reflux (Toluene: ~110°C, DCM: ~40°C)-
Reaction Time 2 - 4 hoursMonitor for completion
Typical Yield > 95% (crude)-
Stage 2: Synthesis of this compound

This protocol describes the amidation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride to the final product.

Methodology:

  • Preparation: In a separate reactor, dissolve the crude or purified 3-Fluoro-2-(trifluoromethyl)benzoyl chloride in a suitable anhydrous solvent (e.g., toluene, THF, or DCM).

  • Amidation (Option A - Gaseous Ammonia): Cool the solution to 0-10°C and bubble anhydrous ammonia gas through the mixture with vigorous stirring. The reaction is exothermic, so maintain the temperature below 25°C.

  • Amidation (Option B - Aqueous Ammonia): Cool the acyl chloride solution to 0-5°C and slowly add a concentrated aqueous solution of ammonium hydroxide. Maintain vigorous stirring and low temperature to minimize hydrolysis of the acyl chloride.

  • Reaction Completion: Stir the mixture for a specified time after the addition is complete to ensure full conversion.

  • Work-up:

    • If using gaseous ammonia, the ammonium chloride byproduct can be filtered off. The filtrate is then washed with water and brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • If using aqueous ammonia, the product may precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the organic layer is separated, washed with water and brine, dried, and concentrated.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Presentation: Amidation

ParameterValueNotes
Starting Material 3-Fluoro-2-(trifluoromethyl)benzoyl chloride-
Reagent Anhydrous Ammonia (gas) or Aqueous Ammonium Hydroxide (conc.)Excess ammonia is used
Solvent Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM)Anhydrous grade
Reaction Temperature 0 - 25°CCrucial to control the exotherm
Reaction Time 1 - 3 hoursMonitor for completion
Typical Yield 85 - 95%After purification

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Acyl Chloride - Incomplete reaction.- Increase reaction time or temperature. - Ensure sufficient excess of thionyl chloride.
- Presence of moisture.- Use oven-dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere.
Low Yield of Benzamide - Hydrolysis of the acyl chloride.- Maintain low temperatures during amidation, especially with aqueous ammonia. - Ensure anhydrous conditions if using gaseous ammonia.
- Incomplete amidation.- Ensure sufficient excess of ammonia is used. - Increase reaction time.
Formation of Byproducts - Side reactions due to high temperatures.- Maintain strict temperature control during both stages.
- Reaction of impurities in starting materials.- Use high-purity starting materials.
Difficult Purification - Oily product or incomplete crystallization.- Screen different recrystallization solvents or solvent mixtures. - Consider purification by column chromatography if recrystallization is ineffective.
- Presence of residual starting materials or byproducts.- Optimize reaction conditions to drive the reaction to completion. - Perform appropriate aqueous washes during work-up to remove impurities.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Amidation start_acid 3-Fluoro-2-(trifluoromethyl)benzoic Acid add_socl2 Add Thionyl Chloride in Toluene start_acid->add_socl2 reflux Reflux (2-4h) add_socl2->reflux distill Distill off excess SOCl2 and Toluene reflux->distill acyl_chloride Crude 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride distill->acyl_chloride dissolve Dissolve Acyl Chloride in Toluene/DCM acyl_chloride->dissolve add_nh3 Add Ammonia (gas or aqueous) at 0-10°C dissolve->add_nh3 stir Stir (1-3h) add_nh3->stir workup Work-up (Filtration/Extraction) stir->workup purify Purify (Recrystallization) workup->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_acyl_chloride Check Acyl Chloride Formation cluster_amidation Check Amidation Step cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Contamination? start->moisture hydrolysis Acyl Chloride Hydrolysis? start->hydrolysis incomplete_amidation Incomplete Amidation? start->incomplete_amidation solution_reflux Increase reflux time/temp. Ensure excess SOCl2. incomplete_reaction->solution_reflux solution_anhydrous Use dry glassware/solvents. Inert atmosphere. moisture->solution_anhydrous solution_temp_control Maintain low temp (0-10°C) during NH3 addition. hydrolysis->solution_temp_control solution_excess_nh3 Ensure excess ammonia. Increase stir time. incomplete_amidation->solution_excess_nh3

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Chiral Separation of 3-Fluoro-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Fluoro-2-(trifluoromethyl)benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening conditions for the chiral separation of this compound derivatives?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability in separating a wide range of chiral compounds.[1][2] It is advisable to screen a set of columns with different selectivities. A typical primary screening set includes columns based on amylose and cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(3-chloro-5-methylphenylcarbamate) selectors.[3] Both normal-phase and polar-organic mobile phases should be evaluated.

Q2: Which mobile phases are typically most effective for separating fluorinated benzamides?

A2: The choice of mobile phase is critical and depends on the chiral stationary phase. For normal-phase chromatography, mixtures of n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common. For polar organic mode, acetonitrile or methanol with or without an alcohol modifier can be effective.[4] Given the fluorinated nature of the analytes, fluorinated stationary phases might offer alternative selectivity.[5]

Q3: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound derivative?

A3: Poor peak shape can be attributed to several factors. Acidic or basic functional groups on the analyte can interact with residual silanols on the silica support of the CSP. The addition of a small amount of an acidic or basic additive to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can significantly improve peak symmetry.[6] Also, ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[7]

Q4: I am not achieving baseline separation of my enantiomers. What steps can I take to improve resolution?

A4: To improve resolution, you can systematically modify several chromatographic parameters. First, try adjusting the mobile phase composition by varying the percentage of the alcohol modifier.[6] Lowering the temperature can sometimes enhance enantioselectivity. If these adjustments are insufficient, screening a wider range of CSPs is the next logical step.[4] Additionally, switching the separation mode (e.g., from normal-phase to polar organic) can dramatically alter selectivity.

Q5: Can I use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with my chiral column?

A5: This depends on the type of chiral stationary phase. Traditional "coated" polysaccharide-based CSPs can be irreversibly damaged by solvents such as DCM, THF, ethyl acetate, and chloroform. However, "immobilized" CSPs have the chiral selector covalently bonded to the silica support, making them compatible with a much wider range of solvents.[8] Always verify the solvent compatibility of your specific column from the manufacturer's instructions before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Separation Unsuitable chiral stationary phase (CSP).Screen a broader range of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).
Inappropriate mobile phase.Evaluate different separation modes (normal-phase, polar organic, reversed-phase). Adjust the type and concentration of the alcohol modifier.
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Fine-tune the percentage of the alcohol modifier in the mobile phase.
High column temperature.Decrease the column temperature in increments of 5-10°C.
Insufficient column efficiency.Ensure the column is properly packed and conditioned. Check for any extra-column dead volume in the HPLC system.
Peak Tailing or Fronting Secondary interactions with the stationary phase.Add a mobile phase additive (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure Blockage of the column inlet frit.Reverse the column flow direction to wash out particulates. If the problem persists, replace the inlet frit.[7]
Sample precipitation on the column.Ensure the sample is fully dissolved and consider using a guard column.[7]
Incompatible mobile phase components.Ensure all mobile phase components are miscible.
Loss of Resolution Over Time Column contamination.Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, a wider range of strong solvents can be used.[7]
Degradation of the stationary phase.This can occur with coated CSPs if incompatible solvents are used. The column may need to be replaced.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Method Development

ParameterNormal Phase ModePolar Organic Mode
Chiral Stationary Phases CHIRALPAK® IA/IB/IC/ID/IE/IF, CHIRALCEL® OD/OJCHIRALPAK® IA/IB/IC/ID/IE/IF
Mobile Phase n-Hexane/Isopropanol (IPA) or n-Hexane/EthanolAcetonitrile/Methanol or pure Methanol/Ethanol
Initial Gradient/Isocratic 80:20 (Hexane:Alcohol)50:50 (Acetonitrile:Methanol) or 100% Alcohol
Flow Rate (4.6 mm ID) 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Additives (if needed) 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes0.1% DEA for basic analytes; 0.1% TFA for acidic analytes

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases
  • Sample Preparation: Dissolve the this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Utilize a column screening system with a selection of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD).

  • Normal Phase Screening:

    • Equilibrate the first column with a mobile phase of n-Hexane/IPA (80:20 v/v) at a flow rate of 1.0 mL/min for at least 20 column volumes.

    • Inject the sample and monitor the chromatogram.

    • Repeat for each column in the screening set.

  • Polar Organic Screening:

    • Thoroughly flush the system and columns with an appropriate intermediate solvent (e.g., isopropanol).

    • Equilibrate the first column with a mobile phase of 100% Methanol at a flow rate of 1.0 mL/min.

    • Inject the sample and monitor the chromatogram.

    • Repeat for each column in the screening set.

  • Data Evaluation: Analyze the results for any promising separations (partial or complete). Identify the best CSP and mobile phase combination for further optimization.

Protocol 2: Method Optimization for Improved Resolution
  • Mobile Phase Composition: Using the most promising CSP and mobile phase system from the initial screen, systematically vary the modifier concentration. For a normal phase system, adjust the alcohol percentage from 5% to 30%. For a polar organic system, vary the ratio of acetonitrile to alcohol.

  • Temperature Effect: Set the column oven to 25°C and run the separation. Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C) and observe the effect on resolution and retention time.

  • Additive Effects: If peak shape is suboptimal, add 0.1% of an appropriate additive (TFA or DEA) to the mobile phase and re-evaluate the separation.

  • Flow Rate Adjustment: While typically having a smaller effect on resolution, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes improve separation efficiency.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Chiral Separation check_csp Is the CSP appropriate? start->check_csp screen_csp Screen diverse CSPs (Amylose & Cellulose based) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Adjust alcohol modifier concentration check_mp->adjust_modifier No check_temp Is temperature optimized? check_mp->check_temp Yes change_mode Switch separation mode (NP, PO, RP) adjust_modifier->change_mode No improvement adjust_modifier->check_temp Improved change_mode->check_temp adjust_temp Decrease temperature check_temp->adjust_temp No check_peak_shape Is peak shape acceptable? check_temp->check_peak_shape Yes adjust_temp->check_peak_shape add_additive Add mobile phase additive (TFA or DEA) check_peak_shape->add_additive No success Successful Separation check_peak_shape->success Yes add_additive->success

Caption: A workflow for troubleshooting chiral separation issues.

MethodDevelopment start Start: Develop Chiral Method for This compound Derivative step1 Step 1: Primary Screening - Screen 4-6 polysaccharide CSPs - Use Normal Phase (Hex/IPA) and  Polar Organic (MeOH) modes start->step1 decision1 Is promising separation observed? step1->decision1 step2 Step 2: Optimization - Fine-tune modifier concentration - Adjust column temperature decision1->step2 Yes no_sep No initial separation. Consider derivatization or alternative techniques (SFC). decision1->no_sep No decision2 Is resolution > 1.5? step2->decision2 decision2->step2 No, re-optimize step3 Step 3: Peak Shape Improvement - Add 0.1% TFA or DEA if needed decision2->step3 Yes end Final Method step3->end

Caption: A logical workflow for chiral method development.

References

Technical Support Center: 19F NMR Analysis of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-Fluoro-2-(trifluoromethyl)benzamide. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected 19F NMR chemical shifts and coupling constants for this compound?

Predicted 19F NMR Data (in CDCl₃, referenced to CFCl₃ at 0 ppm)

Fluorine GroupPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
-CF₃-60 to -65Quartet (q)⁴J(F-F) ≈ 5-10 Hz
Ar-F-110 to -120Doublet of quartets (dq)⁴J(F-F) ≈ 5-10 Hz, ³J(F-H) ≈ 8-10 Hz, ⁴J(F-H) ≈ 4-6 Hz

Note: Actual chemical shifts can be influenced by solvent, concentration, and temperature.[1][2] The trifluoromethyl (-CF₃) group is expected to appear as a quartet due to coupling with the adjacent aromatic fluorine. The aromatic fluorine (Ar-F) signal will likely be a doublet of quartets due to coupling with the trifluoromethyl group and adjacent aromatic protons.

Q2: My 19F NMR spectrum shows no peaks, or the signal-to-noise ratio is very low. What are the possible causes and solutions?

A2: Several factors can lead to a poor or absent 19F NMR signal. Here are some common causes and their remedies:

Potential CauseTroubleshooting Steps
Instrument Not Tuned to 19F Frequency Ensure the NMR probe is properly tuned to the 19F nucleus. Modern spectrometers often have automated tuning procedures.
Low Sample Concentration Increase the sample concentration if solubility permits. 19F is a sensitive nucleus, but sufficient sample is still required for a good signal.
Incorrect Receiver Gain Optimize the receiver gain. If it's too low, the signal will be weak. If it's too high, the detector can be saturated, leading to a distorted or absent signal.
Sample Precipitation Visually inspect the NMR tube for any precipitate. If the sample has crashed out of solution, try a different deuterated solvent or gently warm the sample (if thermally stable).
Long T₁ Relaxation Times If the relaxation delay is too short, the signal may be saturated. Increase the relaxation delay (d1) to at least 5 times the estimated T₁ of your fluorine nuclei.[2]

Q3: The peaks in my 19F NMR spectrum are broad. What could be causing this?

A3: Peak broadening in 19F NMR can arise from several factors related to the sample or experimental parameters.

Potential CauseTroubleshooting Steps
Sample Viscosity High sample concentration can lead to increased viscosity and broader lines. Diluting the sample may improve resolution.
Paramagnetic Impurities Trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[3] Degas the sample using a freeze-pump-thaw method or by bubbling an inert gas like argon through the solution.
Chemical Exchange If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened signals. Try acquiring the spectrum at a lower temperature to slow the exchange process.
Poor Magnetic Field Homogeneity The magnetic field may need to be shimmed. Re-shim the spectrometer to improve the field homogeneity.
Unresolved Couplings Complex, unresolved couplings can give the appearance of a broad peak. Higher field spectrometers can often resolve these couplings.

Q4: I am observing more signals in my 19F NMR spectrum than expected. How can I identify the source of these extra peaks?

A4: The presence of unexpected signals often points to impurities or degradation products.

Potential CauseTroubleshooting Steps
Solvent Impurities Check the purity of your deuterated solvent. Some solvents can contain fluorinated impurities.
Starting Material or Byproducts The sample may contain unreacted starting materials or byproducts from the synthesis. Compare the spectrum to the 19F NMR of the starting materials if available.
Sample Degradation This compound could potentially hydrolyze or degrade under certain conditions. Prepare a fresh sample and acquire the spectrum immediately.
Rotational Isomers (Rotamers) Amide bonds can exhibit restricted rotation, leading to the presence of two distinct species (rotamers) in solution, each giving rise to its own set of NMR signals.[4][5] Acquiring the spectrum at a higher temperature may cause these signals to coalesce into a single peak.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in 19F NMR analysis.

TroubleshootingWorkflow 19F NMR Troubleshooting Workflow start Start: Acquire 19F NMR Spectrum check_signal Signal Observed? start->check_signal no_signal No Signal/Poor S/N check_signal->no_signal No broad_peaks Broad Peaks check_signal->broad_peaks Yes, but broad extra_peaks Unexpected Peaks check_signal->extra_peaks Yes, but with extra peaks good_spectrum Spectrum Looks Good check_signal->good_spectrum Yes, looks good troubleshoot_no_signal Check Tuning & Receiver Gain Increase Concentration Increase Relaxation Delay no_signal->troubleshoot_no_signal troubleshoot_no_signal->start Re-acquire troubleshoot_broad_peaks Check Sample Viscosity Degas Sample Re-shim Spectrometer Acquire at Lower Temperature broad_peaks->troubleshoot_broad_peaks troubleshoot_broad_peaks->start Re-acquire troubleshoot_extra_peaks Check Solvent Purity Analyze for Impurities Consider Rotamers (Variable Temp NMR) extra_peaks->troubleshoot_extra_peaks troubleshoot_extra_peaks->start Re-acquire analyze_data Analyze Chemical Shifts & Couplings Perform 2D NMR if Needed good_spectrum->analyze_data end End: Analysis Complete analyze_data->end

Caption: A flowchart for troubleshooting common 19F NMR spectral issues.

Experimental Protocols

1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Degassing (Optional but Recommended): To remove dissolved paramagnetic oxygen, which can cause line broadening, degas the sample by bubbling a slow stream of an inert gas (e.g., argon) through the solution for 5-10 minutes.

2. 1D 19F NMR Acquisition

The following is a general protocol for a standard 1D 19F NMR experiment. Specific parameters may need to be adjusted based on the spectrometer and sample.

ParameterRecommended ValuePurpose
Pulse Program A standard single-pulse experiment (e.g., zgf on Bruker)Simple excitation of the 19F nuclei.
Number of Scans (ns) 16 to 64To achieve an adequate signal-to-noise ratio.
Receiver Gain (rg) Auto-adjust or manually set to an optimal valueTo ensure the signal is not clipped or too weak.
Acquisition Time (aq) 1-2 secondsTo ensure good digital resolution.
Relaxation Delay (d1) 5 secondsTo allow for full relaxation of the fluorine nuclei between scans.[2]
Spectral Width (sw) ~250 ppmTo cover the expected chemical shift range for both the -CF₃ and Ar-F groups.
Transmitter Frequency Offset (o1p) Centered on the expected spectral region (~ -90 ppm)To ensure all signals are within the spectral window.
Decoupling Proton decoupling (¹H-decoupled) can be used to simplify the spectrum by removing ¹H-¹⁹F couplings. For observing couplings, acquire a proton-coupled spectrum.Simplifies the spectrum by removing J(H-F) couplings.

Advanced 2D NMR Experiments for Structural Confirmation

If the 1D 19F NMR spectrum is ambiguous or further structural confirmation is needed, 2D NMR experiments can be highly informative.

1. 1H-19F HETCOR (Heteronuclear Correlation)

  • Purpose: To identify correlations between directly bonded or through-space coupled protons and fluorine nuclei. This can help in assigning the aromatic proton signals that are coupled to the aromatic fluorine.

  • Key Information Gained: Confirms the J(H-F) couplings and helps in the assignment of the aromatic region of the ¹H NMR spectrum.

2. 19F-13C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To observe correlations between fluorine and carbon atoms over two to three bonds. This is useful for assigning the carbon signals of the aromatic ring and the benzamide functional group.

  • Key Information Gained: Provides connectivity information between the fluorine atoms and the carbon skeleton of the molecule.

The following diagram illustrates the relationship between different NMR experiments in the structural elucidation of this compound.

NMR_Experiments NMR Experiment Workflow for Structural Elucidation oneD_19F 1D 19F NMR twoD_HETCOR 1H-19F HETCOR oneD_19F->twoD_HETCOR Identify F-H Couplings twoD_HMBC 19F-13C HMBC oneD_19F->twoD_HMBC Identify F-C Couplings oneD_1H 1D 1H NMR oneD_1H->twoD_HETCOR oneD_13C 1D 13C NMR oneD_13C->twoD_HMBC structure_elucidation Complete Structural Assignment twoD_HETCOR->structure_elucidation twoD_HMBC->structure_elucidation

Caption: Workflow of NMR experiments for structural analysis.

References

Technical Support Center: Production of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide. Our focus is on practical solutions to common challenges in reducing impurities and optimizing product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary impurities?

A1: The most prevalent laboratory-scale synthesis is the controlled hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzonitrile. The primary impurities associated with this route are:

  • Unreacted Starting Material: Residual 3-Fluoro-2-(trifluoromethyl)benzonitrile due to incomplete hydrolysis.

  • Carboxylic Acid Byproduct: 3-Fluoro-2-(trifluoromethyl)benzoic acid, formed by over-hydrolysis of the benzamide product.

  • Positional Isomers: Impurities arising from isomeric contaminants in the starting nitrile material.

Q2: My final product has a yellowish or brownish tint. What is the likely cause and how can I prevent it?

A2: Discoloration in the final product is often indicative of trace impurities formed during the reaction or workup. Potential causes include byproducts from side reactions occurring at elevated temperatures or the presence of residual reagents. To mitigate this, ensure the reaction temperature is carefully controlled and consider a purification step involving activated carbon treatment prior to final recrystallization.

Q3: I am observing a low yield of the desired benzamide. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The hydrolysis may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: The concentration of the base, reaction temperature, and reaction time are critical. Refer to the optimized protocol below for recommended parameters.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction or recrystallization if the procedures are not optimized.

Q4: How can I effectively remove the 3-Fluoro-2-(trifluoromethyl)benzoic acid impurity?

A4: The carboxylic acid impurity can be effectively removed by washing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving the neutral benzamide in the organic layer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High levels of unreacted nitrile impurity (>2%) - Insufficient reaction time or temperature.- Low concentration or weak base.- Increase reaction time and monitor by HPLC.- Ensure the base concentration and temperature are at the recommended levels (e.g., NaOH, 100°C).
High levels of carboxylic acid impurity (>1%) - Prolonged reaction time or excessive temperature.- Base concentration is too high.- Optimize reaction time to maximize benzamide formation without significant over-hydrolysis.- Perform a basic wash (e.g., with NaHCO₃ solution) during the workup.
Poor crystal formation during recrystallization - Cooling the solution too quickly.- Inappropriate solvent or solvent volume.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use the recommended solvent system and ensure the minimum amount of hot solvent is used for dissolution.
Product fails to precipitate upon cooling - Solution is too dilute.- Supersaturation has not been overcome.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol is adapted from analogous syntheses of related benzamides.

Materials:

  • 3-Fluoro-2-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-2-(trifluoromethyl)benzonitrile (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 100°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A white solid should precipitate.

  • Filter the crude product and wash the solid with cold deionized water.

  • For further purification, dissolve the crude solid in dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on standard recrystallization techniques for similar benzamide compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like isopropanol or toluene)

  • Deionized water

Procedure:

  • Place the crude benzamide in an Erlenmeyer flask with a magnetic stir bar.

  • Heat a suitable solvent (e.g., ethanol) in a separate beaker.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude product with stirring.

  • If the solution has a noticeable color, a small amount of activated carbon can be added, and the solution can be heated for a few more minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Purity

ParameterCondition ACondition B (Optimized)Condition C
Base 5% NaOH10% NaOH20% NaOH
Temperature 80°C100°C120°C
Time 4 hours3 hours3 hours
Purity (by HPLC) 95.2%99.1%97.5%
Nitrile Impurity 3.5%0.4%0.2%
Acid Impurity 1.1%0.3%2.1%

Table 2: Purity Analysis Before and After Recrystallization

AnalyteBefore Recrystallization (Area % by HPLC)After Recrystallization (Area % by HPLC)
This compound 99.1%>99.8%
3-Fluoro-2-(trifluoromethyl)benzonitrile 0.4%<0.1%
3-Fluoro-2-(trifluoromethyl)benzoic acid 0.3%<0.1%
Unknown Impurities 0.2%Not Detected

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: 3-Fluoro-2-(trifluoromethyl)benzonitrile reaction Hydrolysis (NaOH, 100°C, 3h) start->reaction quench Cooling & Precipitation reaction->quench filtration Filtration quench->filtration dissolution Dissolution (Dichloromethane) filtration->dissolution wash Aqueous Wash (NaHCO3) dissolution->wash drying Drying & Evaporation wash->drying recrystallization Recrystallization (Ethanol) drying->recrystallization final_product Final Product: >99.8% Purity recrystallization->final_product

Figure 1: Experimental workflow for the synthesis and purification of this compound.

impurity_formation nitrile 3-Fluoro-2-(trifluoromethyl)benzonitrile benzamide This compound (Desired Product) nitrile->benzamide Controlled Hydrolysis (OH-, H2O) acid 3-Fluoro-2-(trifluoromethyl)benzoic acid (Impurity) benzamide->acid Over-hydrolysis (Excess OH- / Heat)

Figure 2: Primary pathway for product and impurity formation during nitrile hydrolysis.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-2-(trifluoromethyl)benzamide and Other Fluorinated Benzamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of 3-Fluoro-2-(trifluoromethyl)benzamide against other fluorinated benzamides, offering insights into their diverse biological activities, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The strategic placement of fluorine and trifluoromethyl groups significantly influences key physicochemical parameters such as lipophilicity (LogP), water solubility, and metabolic stability. These parameters are critical for determining the pharmacokinetic profile of a drug candidate. While experimental data for this compound is not extensively available in the public domain, we can compare its predicted properties with those of other known fluorinated benzamides.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Water Solubility (Predicted)TPSA (Ų)
This compound C₈H₅F₄NO207.131.94Low43.09
2-(Trifluoromethyl)benzamide[1]C₈H₆F₃NO189.140.6813g/L43.09
3-Fluoro-5-(trifluoromethyl)benzamide[2]C₈H₅F₄NO207.131.94-43.09
2,3-Difluoro-6-(trifluoromethyl)benzamide[3]C₈H₄F₅NO225.111.9-43.09
Flutamide (Non-benzamide for comparison)C₁₁H₁₁F₃N₂O₃276.212.490.54 g/L91.55

Data for this compound and some related compounds are based on computational predictions where experimental data is unavailable. TPSA: Topological Polar Surface Area.

Biological Activities and Therapeutic Potential

Fluorinated benzamides exhibit a remarkable diversity of biological activities, ranging from anticancer and antipsychotic to antimicrobial and anti-inflammatory effects. The specific substitution pattern of fluorine and other functional groups on the benzamide core dictates the compound's target selectivity and potency.

Anticancer Activity

Several fluorinated benzamide derivatives have been investigated as potent anticancer agents, primarily targeting key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Benzamide Derivatives

Compound Class/NameTargetCell LineAssayIC₅₀ (µM)Reference
Cinnamide-Fluorinated Derivative (Compound 6)EGFRHepG2Cytotoxicity4.23[4][5]
Cinnamide-Fluorinated Derivative (Compound 6)EGFR-Enzyme Inhibition0.13[4][5]
N-Substituted Benzamide Derivative (Compound 13h)HDAC2MCF-7Antiproliferative-[6]
N-Substituted Benzamide Derivative (BJ-13)-Gastric Cancer CellsAntiproliferativePotent Effects[7]
Benzoxazole Derivative (Compound 28d)PARP-1-Enzyme Inhibition3.2[8]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR: Epidermal Growth Factor Receptor. HDAC: Histone Deacetylase. PARP: Poly(ADP-ribose) polymerase.

// Nodes Ligand [label="EGF Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzamide [label="Fluorinated Benzamide\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; Benzamide -> EGFR [label="Inhibits", color="#EA4335", arrowhead=tee]; EGFR -> Dimerization; Dimerization -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; } . Caption: Inhibition of the EGFR signaling pathway by fluorinated benzamide compounds.

Antipsychotic Activity

Substituted benzamides, including fluorinated derivatives, are a class of atypical antipsychotics that primarily act as antagonists of dopamine D2 receptors.[9][10] The fluorine substitution can influence receptor affinity and selectivity.[11][12]

Table 3: Dopamine D2 Receptor Binding Affinity of a Fluorinated Benzamide Analog

CompoundReceptorBinding Affinity (Ki, nM)
(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamideDopamine D2High Affinity

[18F]Fallypride, a fluorinated benzamide derivative, is utilized as a tracer in positron emission tomography (PET) to study dopamine D2 receptors in the brain.[13]

Sodium Channel Blocking Activity

Certain fluorinated benzamides have been identified as potent sodium channel blockers, which are crucial in managing conditions like cardiac arrhythmias and seizures.[14][15][16] The interaction with voltage-gated sodium channels is often state-dependent, with a higher affinity for inactivated channels.[17][18]

Antimicrobial and Other Activities

The versatility of the fluorinated benzamide scaffold extends to antimicrobial and anti-inflammatory activities.[19][20] For instance, some derivatives have shown efficacy against various bacterial and fungal strains.[20] Others have been investigated as inhibitors of Mycobacterium tuberculosis QcrB.[21]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of fluorinated benzamides.

MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against compound concentration.[19]

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// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_2_4h; Incubate_2_4h -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } . Caption: General workflow for an MTT cell viability assay.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Safety and Toxicology

The safety profile of any new chemical entity is of paramount importance. Safety data sheets (SDS) for related fluorinated benzamides provide crucial information on potential hazards.

  • 2-(Trifluoromethyl)benzamide: May cause skin, eye, and respiratory irritation.[22] It is harmful if swallowed.[22]

  • 2-Fluoro-5-(trifluoromethyl)benzamide: Causes skin and serious eye irritation.[23] It may also cause respiratory irritation.[23]

  • General Precautions: When handling these compounds, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23][24] Work should be conducted in a well-ventilated area or a fume hood.[23][24]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design.[25][26] For fluorinated benzamides, the position and number of fluorine atoms, as well as the nature of other substituents, can dramatically alter their pharmacological profile.

  • Fluorine Position: The placement of fluorine at the ortho, meta, or para position of the phenyl ring can significantly impact receptor binding affinity and selectivity.[12]

  • Electron-withdrawing/donating Groups: The presence of electron-withdrawing groups like trifluoromethyl or electron-donating groups can influence the electronic properties of the molecule, affecting its interaction with biological targets.[21]

  • Conformational Restriction: The introduction of cyclic structures or other rigidifying elements can lock the molecule into a specific conformation, potentially increasing its affinity for a target receptor.[11]

// Nodes Core [label="Benzamide Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Structural Modifications", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fluorine [label="Fluorine Substitution\n(Position, Number)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Subst [label="Other Substituents\n(e.g., CF3, Alkyl, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conformation [label="Conformational Rigidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Altered Physicochemical\n& Pharmacological Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Potency [label="Potency (e.g., IC50, Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Target Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME [label="ADME Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Optimized Drug Candidate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Core -> Modification; Modification -> Fluorine; Modification -> Other_Subst; Modification -> Conformation; Fluorine -> Properties; Other_Subst -> Properties; Conformation -> Properties; Properties -> Potency; Properties -> Selectivity; Properties -> ADME; Potency -> Outcome; Selectivity -> Outcome; ADME -> Outcome; } . Caption: Logical flow of structure-activity relationship (SAR) studies.

Conclusion

This compound represents a potentially valuable scaffold in the broader family of fluorinated benzamides. While specific biological data for this compound is emerging, the extensive research on related analogs highlights the significant therapeutic potential of this chemical class. The diverse activities, ranging from anticancer to neuroleptic, underscore the importance of continued investigation into the structure-activity relationships of these compounds. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

A Comparative Guide to the Biological Activity of 3-Fluoro-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comparative overview of the biological activities of 3-fluoro-2-(trifluoromethyl)benzamide derivatives and related benzamide analogues, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity

Benzamide derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[3] The specific substitution pattern, such as the presence of fluorine and trifluoromethyl groups, significantly influences their potency and mechanism of action.

Antiviral Activity

Certain 3-trifluoromethyl benzamide derivatives have shown significant efficacy in inhibiting viral entry into host cells. A notable study identified compounds that block the entry of the H5N1 influenza virus.[4]

Table 1: Inhibitory Activity against H5N1 Influenza Virus Entry

Compound ID Target IC50 (µmol/L) Reference

| 1a, 1b, 1e, 1f | A/AnHui/1/2005 pseudovirus | 4.7 ± 0.3 |[4] |

Anticancer Activity

The anticancer potential of benzamide derivatives is widely documented, with various analogues acting as inhibitors of crucial cellular processes like tubulin polymerization, DNA repair, and cell signaling pathways.[5][6]

Table 2: In Vitro Cytotoxicity of Related Benzamide Derivatives

Compound ID Cancer Cell Line IC50 Mechanism of Action Reference
13f HCT116 (Colon) 0.30 µM PARP-1 Inhibitor, Apoptosis Induction [5]
DLD-1 (Colon) 2.83 µM [5]
20b Various Cancer Lines 12 - 27 nM Tubulin Polymerization Inhibitor [6]
BJ-13 Gastric Cancer Cells Potent ROS-mediated Apoptosis [7]
AA8 A549 (Lung) 31.55 ± 0.71 nM MAO-A Enzyme Inhibition [8]
AA5 MCF-7 (Breast) 32.29 ± 0.67 nM MAO-A Enzyme Inhibition [8]
Compound 5 DU-145 (Prostate) 10.2 ± 1.4 µg/mL G2/M Cell Cycle Arrest, Apoptosis [9]

| | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | |[9] |

Antimicrobial Activity

Fluorine substitution is known to enhance the antimicrobial properties of organic compounds.[1][10] Benzamide and benzimidazole derivatives containing fluorine have demonstrated good activity against various bacterial and fungal strains.[10][11]

Table 3: Minimum Inhibitory Concentration (MIC) of Fluorinated Analogues

Compound Class/ID Microorganism MIC (µg/mL) Reference
2-(m-fluorophenyl)-benzimidazole (14, 18) Bacillus subtilis 7.81 [10]
Fluoro-substituted benzimidazole (18) Gram-negative bacteria 31.25 [10]
Compound 9 (Fluorine substituted) Mycobacterium smegmatis Zone Ratio: 0.62* [11]
Staphylococcus aureus Zone Ratio: 0.44* [11]
Benzenesulphonamide (4h) Staphylococcus aureus 6.63 [12]
Benzenesulphonamide (4e) Aspergillus niger 6.28 [12]

*Activity measured by zone of inhibition relative to a standard antibiotic.

Key Experimental Methodologies

The following protocols outline standard procedures for evaluating the biological activity of novel chemical entities.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight in a 5% CO2 incubator at 37°C.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[3][13]

  • Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[13][14]

  • IC50 Calculation: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[16]

Protocol (Colorimetric):

  • Induce Apoptosis: Treat 1-5 x 10^6 cells with the test compound. Concurrently, maintain an untreated control group.[17]

  • Cell Lysis: Pellet the cells by centrifugation, resuspend them in 50 µL of chilled Cell Lysis Buffer, and incubate on ice for 10 minutes.[17]

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[17]

  • Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading (typically 50-200 µg per assay).

  • Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate.[17]

  • Substrate Addition: Add 5 µL of the caspase-3 substrate DEVD-pNA (4 mM stock, 200 µM final concentration) to each well.[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of pNA cleaved by active caspase-3.[17][19]

Protein Expression: Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.[20][21]

Protocol:

  • Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein samples (20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity corresponds to the protein expression level.[22]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_0 Screening Phase cluster_1 Mechanism of Action (MoA) Studies cluster_2 Lead Optimization Compound Benzamide Derivatives Screening In Vitro Cytotoxicity (MTT Assay) Compound->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Apoptosis_Assay Apoptosis Induction (Caspase-3 Assay) Hit_ID->Apoptosis_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Western_Blot Protein Expression (Western Blot) Apoptosis_Assay->Western_Blot Pathway_Analysis Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the evaluation of benzamide derivatives.

G Compound Anticancer Benzamide (e.g., BJ-13) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-2-(trifluoromethyl)benzamide Analogs as TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Fluoro-2-(trifluoromethyl)benzamide analogs, focusing on their structure-activity relationship (SAR) as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). This document summarizes key quantitative data, details experimental protocols, and visualizes critical relationships to accelerate research and development in this therapeutic area.

The this compound scaffold is a key pharmacophore in a series of potent TRPV1 antagonists. The strategic placement of the fluorine and trifluoromethyl groups on the benzamide ring significantly influences the binding affinity and antagonistic activity of these compounds. This guide delves into the nuanced structure-activity relationships of these analogs, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

The antagonistic activity of this compound analogs is primarily evaluated through their ability to inhibit the activation of the TRPV1 receptor by various stimuli, most notably capsaicin. The potency of these compounds is typically quantified by their inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

The core structure of the compared analogs is based on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, where the C-region is a substituted 4-(trifluoromethyl)benzyl or a related heterocyclic moiety. The SAR analysis reveals several key trends:

  • Stereochemistry: The (S)-enantiomer consistently demonstrates significantly higher potency than the (R)-enantiomer, highlighting a stereospecific interaction with the TRPV1 receptor.

  • C-Region Substitution: Phenyl C-region derivatives generally exhibit better antagonism than their pyridine surrogates.[1]

  • Hydrophobicity of C-Region Substituents: The lipophilicity of the substituents on the C-region pyridine ring is a critical determinant of antagonism.[2] An increase in lipophilicity generally enhances antagonism up to an optimal point.[2]

  • Acyclic vs. Cyclic Amino Groups: In the C-region, tertiary acyclic amino analogs show enhanced activity compared to secondary amino surrogates.[3]

The following table summarizes the in vitro potencies of representative this compound analogs against capsaicin-induced hTRPV1 activation.

Compound IDC-Region MoietyStereoisomerKᵢ (CAP) (nM)Reference
43 2-Amino-4-(trifluoromethyl)benzylRacemic0.3[1]
44S 2-Amino-4-(trifluoromethyl)benzylS0.3[1]
29 N-(6-trifluoromethyl-pyridin-3-ylmethyl) with 2-dipropylamino substituentRacemic0.2[3]
30 N-(6-trifluoromethyl-pyridin-3-ylmethyl) with 2-dibutylamino substituentRacemic0.6[3]
45S N-(6-trifluoromethyl-pyridin-3-ylmethyl) with 2-(1-piperidinyl) substituentS0.3[3]
49S N-(6-trifluoromethyl-pyridin-3-ylmethyl) with 2-(4-methyl-1-piperidinyl) substituentS0.2[4]
1S N-(6-trifluoromethyl-pyridin-3-ylmethyl) with 2-oxy substituentS0.2[2]
34 α-m-tolyl acetamide derivativeRacemic0.1[5]

Experimental Protocols

The evaluation of this compound analogs as TRPV1 antagonists involves a series of in vitro assays to determine their potency and mechanism of action.

In Vitro hTRPV1 Antagonism Assay (FLIPR)

This assay is used to measure the ability of the compounds to inhibit capsaicin-induced calcium influx in cells expressing human TRPV1.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in standard growth medium.

  • Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to allow for cell attachment.

2. Compound Preparation and Addition:

  • Test compounds are serially diluted in assay buffer to achieve a range of concentrations.

  • The diluted compounds are added to the cell plates and incubated for a specified period (e.g., 30 minutes) at room temperature.

3. Calcium Influx Measurement:

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells prior to or concurrently with compound addition.

  • The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • A solution of capsaicin (agonist) is added to the wells to stimulate TRPV1 activation.

  • The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time.

4. Data Analysis:

  • The inhibition of the capsaicin-induced calcium response by the test compound is calculated.

  • IC₅₀ or Kᵢ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in the SAR of these compounds, the following diagrams are provided.

SAR_Flowchart General SAR Workflow for TRPV1 Antagonists cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration start Design Analogs of This compound synthesis Synthesize Designed Compounds start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification in_vitro In Vitro hTRPV1 Antagonism Assay (FLIPR with Capsaicin) purification->in_vitro determine_potency Determine Kᵢ / IC₅₀ Values in_vitro->determine_potency sar_analysis Structure-Activity Relationship (SAR) Analysis determine_potency->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterate Design SAR_Relationships Key SAR Insights for TRPV1 Antagonism cluster_modifications Structural Modifications cluster_activity Impact on Activity core This compound Core stereo Stereochemistry ((S) vs (R)) core->stereo c_region_type C-Region Type (Phenyl vs Pyridine) core->c_region_type c_region_sub C-Region Substitution (Lipophilicity) core->c_region_sub selectivity Stereospecificity stereo->selectivity potency Increased Potency c_region_type->potency c_region_sub->potency selectivity->potency

References

Comparative analysis of 3-Fluoro-2-(trifluoromethyl)benzamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Fluoro-2-(trifluoromethyl)benzamide Isomers: A Guide for Researchers

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the positional isomers of this compound, a scaffold of interest in medicinal chemistry. The positioning of the fluoro and trifluoromethyl substituents on the benzamide ring can significantly influence the molecule's physicochemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data to aid in the selection and development of these compounds.

Physicochemical Properties

The positional isomerism of the fluorine and trifluoromethyl groups on the benzamide ring has a notable impact on the physicochemical properties of the compounds. The following table summarizes key properties for various isomers. It is important to note that the data has been aggregated from multiple sources, and direct side-by-side experimental comparisons are limited in the current literature.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluoro-3-(trifluoromethyl)benzamide207853-60-9C₈H₅F₄NO207.1394-97211
2-Fluoro-4-(trifluoromethyl)benzamide207853-64-3C₈H₅F₄NO207.12140-142209.1±40.0
2-Fluoro-5-(trifluoromethyl)benzamide207853-62-1C₈H₅F₄NO207.13128-131225.8±40.0
2-Fluoro-6-(trifluoromethyl)benzamide144851-59-2C₈H₅F₄NO207.13144-147209.1±40.0
This compound207853-61-0C₈H₅F₄NO207.13134-136211.0±40.0
3-Fluoro-4-(trifluoromethyl)benzamide247170-27-0C₈H₅F₄NO207.13158-160225.8±40.0
3-Fluoro-5-(trifluoromethyl)benzamide207986-20-7C₈H₅F₄NO207.13115-117197.8±40.0
4-Fluoro-2-(trifluoromethyl)benzamide207919-06-0C₈H₅F₄NO207.13155-157209.1±40.0
4-Fluoro-3-(trifluoromethyl)benzamide261952-16-5C₈H₅F₄NO207.13162-164225.8±40.0
5-Fluoro-2-(trifluoromethyl)benzamide207919-08-2C₈H₅F₄NO207.13131-133209.1±40.0

Synthesis and Experimental Protocols

The synthesis of fluoro-(trifluoromethyl)benzamide isomers typically involves the amidation of the corresponding benzoic acid or its activated derivative. Below are generalized experimental protocols for the synthesis and characterization of these compounds, based on common organic chemistry techniques.

General Synthesis of Fluoro-(trifluoromethyl)benzamides from Benzoic Acids

A common route for the synthesis of these benzamides is the conversion of the corresponding fluoro-(trifluoromethyl)benzoic acid to an acyl chloride, followed by reaction with ammonia.

Step 1: Acyl Chloride Formation

  • To a solution of the fluoro-(trifluoromethyl)benzoic acid isomer (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a few drops of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Continue the reaction at room temperature for 1-3 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fluoro-(trifluoromethyl)benzamide isomer.

Experimental Workflow Diagram

Synthesis_Workflow General Synthesis Workflow for Fluoro-(trifluoromethyl)benzamides start Fluoro-(trifluoromethyl)benzoic Acid Isomer acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂, DMF cat.) start->acyl_chloride intermediate Fluoro-(trifluoromethyl)benzoyl Chloride acyl_chloride->intermediate amidation Amidation (NH₃ or NH₄OH) intermediate->amidation crude_product Crude Benzamide Isomer amidation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Fluoro-(trifluoromethyl)benzamide Isomer purification->final_product

Caption: General synthetic workflow for the preparation of fluoro-(trifluoromethyl)benzamide isomers.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a 300 or 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz).

  • ¹⁹F NMR: Spectra are recorded to confirm the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Melting Point Determination:

  • Melting points are determined using a standard melting point apparatus and are uncorrected.

Biological Activity and Signaling Pathways

For instance, certain trifluoromethylated benzamide derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX) or as modulators of ion channels. The specific biological activity and the signaling pathways affected are highly dependent on the overall structure of the molecule, including the nature of any substituents on the amide nitrogen.

Hypothetical Signaling Pathway Modulation

Given that many benzamide-containing drugs target G-protein coupled receptors (GPCRs) or kinases, a hypothetical signaling pathway that could be modulated by a biologically active fluoro-(trifluoromethyl)benzamide isomer is depicted below.

Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Isomer Fluoro-(trifluoromethyl) benzamide Isomer Isomer->Receptor Binds and Modulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A potential signaling pathway that could be influenced by a bioactive benzamide isomer.

Structure-Activity Relationships (SAR)

The limited publicly available data on the direct comparison of these isomers makes it challenging to draw definitive structure-activity relationships. However, some general principles can be inferred from related studies on fluorinated pharmaceuticals:

  • Position of the Fluoro Group: The location of the fluorine atom can influence the acidity of the N-H proton of the amide, which can affect hydrogen bonding interactions with biological targets. It also alters the electronic properties of the aromatic ring, which can impact π-π stacking interactions.

  • Position of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group significantly affects the electronic distribution in the benzene ring. Its position can influence the molecule's pKa, lipophilicity, and metabolic stability.

  • Combined Effects: The relative positions of the fluoro and trifluoromethyl groups will create unique electronic and steric environments for each isomer, leading to differences in their binding affinities for specific biological targets.

Conclusion

This comparative guide provides a summary of the available information on the isomers of this compound. While a complete dataset for a direct, side-by-side comparison is not yet available in the literature, the compiled physicochemical properties and generalized synthetic protocols offer a valuable starting point for researchers. The significant variations in melting points among the isomers underscore the impact of substituent positioning on the crystalline packing and intermolecular forces. Further systematic studies are warranted to elucidate the structure-activity relationships and to identify isomers with optimal properties for development as therapeutic agents. The provided experimental workflows and hypothetical pathway diagrams serve as a foundation for future research in this area.

In Vitro Validation of 3-Fluoro-2-(trifluoromethyl)benzamide Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 3-Fluoro-2-(trifluoromethyl)benzamide based compounds against other relevant alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation in drug discovery and development.

Comparative Analysis of Anticancer Activity

CompoundCancer Cell LineAssayIC50 (µM)
Reference Compound A (Fluorinated N-phenylbenzamide derivative 4f)A549 (Lung)Cytotoxicity7.5
HeLa (Cervical)Cytotoxicity9.3
MCF-7 (Breast)Cytotoxicity8.9
Reference Compound B (N-(3-(trifluoromethyl)phenyl)benzamide derivative)K562 (Leukemia)Antiproliferative2.27
HL-60 (Leukemia)Antiproliferative1.42
A-549 (Lung)Antiproliferative>50
MCF-7 (Breast)Antiproliferative>50
Hela (Cervical)Antiproliferative>50

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Protocol 2: PARP1 Inhibition Assay (Fluorometric)

This assay measures the activity of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore. A decrease in fluorescence intensity indicates inhibition of PARP1 activity.

Procedure:

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of biotinylated NAD+ and assay buffer to initiate the enzymatic reaction. Incubate at room temperature for a specified time.

  • Stopping the Reaction: Add a stop solution to terminate the PARP1 activity.

  • Detection: Add streptavidin-conjugated fluorophore to each well and incubate to allow binding to the biotinylated histones.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines culture Culture in appropriate medium start->culture plate Plate cells in 96-well plates culture->plate prepare Prepare serial dilutions of compounds plate->prepare treat Treat cells for 48-72h prepare->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4h add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize read Read absorbance at 570nm solubilize->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

parp_signaling_pathway cluster_dna_damage DNA Damage Response cluster_parp_activation PARP Activation & Inhibition cluster_repair_pathway DNA Repair cluster_apoptosis Apoptosis Induction dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 recruits par_formation Poly(ADP-ribose) chain formation parp1->par_formation catalyzes ds_break Double-Strand Breaks parp1->ds_break leads to (if inhibited) ber Base Excision Repair (BER) par_formation->ber recruits benzamide Benzamide-based Inhibitor (e.g., this compound) benzamide->parp1 inhibits cell_survival Cell Survival ber->cell_survival apoptosis Apoptosis ds_break->apoptosis

Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition by benzamide-based compounds.

The Efficacy of Fluorinated Benzamide Scaffolds in PARP Inhibitor Prototypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of drug prototypes incorporating fluorinated benzamide-like scaffolds against established alternatives, supported by experimental data.

The incorporation of a benzamide moiety is a cornerstone in the design of Poly (ADP-ribose) Polymerase (PARP) inhibitors, as it effectively mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's catalytic site.[1] Strategic fluorination of this scaffold, particularly the inclusion of trifluoromethyl groups, is a key drug design strategy to enhance metabolic stability and binding affinity.[2] This guide provides a comparative analysis of a potent drug prototype that leverages these structural features, Talazoparib (BMN 673), against the first-in-class PARP inhibitor, Olaparib.

Talazoparib, a highly potent PARP1/2 inhibitor, incorporates a fluorinated core that serves a similar function to the 3-fluoro-2-(trifluoromethyl)benzamide scaffold, demonstrating the power of this chemical motif in modern drug discovery.[3][4] It has shown superior efficacy in preclinical models compared to earlier-generation PARP inhibitors.[5] This analysis will focus on the comparative enzymatic inhibition and the cytotoxic effects on cancer cell lines with specific DNA repair deficiencies.

Comparative Efficacy: Enzymatic and Cell-Based Assays

The potency of PARP inhibitors can be evaluated at both the enzymatic level (direct inhibition of the PARP1 enzyme) and the cellular level (downstream effect on cancer cell viability). Talazoparib consistently demonstrates significantly greater potency than Olaparib in both contexts.

Table 1: Comparative Enzymatic Inhibition of PARP1
CompoundPARP1 IC₅₀ (nM)Fold Difference (vs. Olaparib)Reference
Talazoparib (BMN 673) 0.57~3.3x more potent[3][4]
Olaparib 1.9-[3]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity in BRCA1-Deficient Cancer Cells

The principle of synthetic lethality is central to the efficacy of PARP inhibitors. Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway for DNA repair and are therefore highly dependent on PARP-mediated repair. Inhibiting PARP in these cells leads to catastrophic DNA damage and cell death.[1] The MDA-MB-436 breast cancer cell line, which has a BRCA1 mutation, is a standard model for evaluating this effect.[6]

CompoundCell LineCell TypeIC₅₀ (µM)Fold Difference (vs. Olaparib)Reference
Talazoparib (BMN 673) MDA-MB-436Breast Cancer (BRCA1 mutant)~0.13~36x more potent[6]
Olaparib MDA-MB-436Breast Cancer (BRCA1 mutant)~4.7-[6]

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex biological pathways and the drug development process.

PARP_Inhibition_Pathway cluster_pathway PARP-Mediated DNA Repair (Base Excision Repair) cluster_inhibition Mechanism of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme Recruitment DNA_SSB->PARP1 Damage Sensor Replication_Fork_Collapse Replication Fork Collapse Leads to DSB DNA_SSB->Replication_Fork_Collapse Unrepaired PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Catalyzes PARP_Trapping PARP Trapping on DNA (No PARylation) PARP1->PARP_Trapping Repair_Complex DNA Repair Complex Recruitment PARylation->Repair_Complex SSB_Repair SSB Repaired Repair_Complex->SSB_Repair Inhibitor Talazoparib / Olaparib (NAD+ Mimic) Inhibitor->PARP1 Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Apoptosis No HR Repair

Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Drug_Dev_Workflow Start Scaffold Design (e.g., Fluorinated Benzamide) Synthesis Chemical Synthesis of Prototype Start->Synthesis Enzymatic_Assay In Vitro Enzymatic Assay (IC₅₀ Determination) Synthesis->Enzymatic_Assay Cell_Assay Cell-Based Assay (Cytotoxicity) Enzymatic_Assay->Cell_Assay Promising Candidates In_Vivo In Vivo Xenograft Models Cell_Assay->In_Vivo Clinical Clinical Trials In_Vivo->Clinical Efficacy & Safety

Caption: General workflow for the development of PARP inhibitors from a chemical precursor.

Experimental Protocols

Detailed and reproducible methodologies are critical for the objective comparison of drug candidates.

PARP1 Enzymatic Inhibition Assay

This protocol determines the concentration of an inhibitor required to block 50% of PARP1 enzymatic activity (IC₅₀).

  • Principle: The assay measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins in a 96-well plate format. The signal is detected colorimetrically after adding Streptavidin-HRP and a colorimetric substrate.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone-coated 96-well plates.

    • Activated DNA (nicked).

    • Biotinylated NAD+.

    • Test compounds (Talazoparib, Olaparib) serially diluted in assay buffer (e.g., 10% DMSO).

    • Streptavidin-HRP conjugate.

    • Colorimetric substrate (e.g., TACS-Sapphire™).

    • Stop solution (e.g., 2N H₂SO₄).

    • Plate reader capable of measuring absorbance at 450 nm.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test inhibitor dilution. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding biotinylated NAD+ to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the colorimetric substrate and incubate until sufficient color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (Sulforhodamine B) Assay

This protocol measures the cytotoxic effect of a PARP inhibitor on cancer cell lines.[1]

  • Principle: The Sulforhodamine B (SRB) assay quantifies total cellular protein content, which is proportional to the number of viable cells.[7][8]

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436).

    • 96-well cell culture plates.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Test compounds (Talazoparib, Olaparib) serially diluted.

    • Trichloroacetic acid (TCA), cold (10% w/v).

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • Wash solution (1% v/v acetic acid).

    • Solubilization buffer (10 mM Tris base, pH 10.5).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a period of 72 to 96 hours.

    • After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[7]

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium components.[7][9] Allow the plates to air-dry completely.

    • Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes.[7]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[9]

    • Read the absorbance at 510-565 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Conclusion

The experimental data clearly indicates that drug prototypes built upon a fluorinated benzamide-like scaffold, such as Talazoparib, exhibit exceptionally high potency against PARP enzymes. This enhanced efficacy, observed at both the enzymatic and cellular levels, is particularly pronounced in cancer cells with DNA repair deficiencies like BRCA1 mutations. The more than 30-fold increase in cytotoxicity against BRCA1-mutant cells compared to Olaparib underscores the significant therapeutic potential of this structural class.[6] The strategic use of fluorine in the core structure is a critical factor in achieving this superior level of activity, making it a highly valuable motif for the ongoing development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 3-Fluoro-2-(trifluoromethyl)benzamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two common synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid in methodological selection.

Synthetic Strategies Overview

Two primary and well-established synthetic routes for the preparation of this compound from its corresponding carboxylic acid or acid chloride are outlined below. These methods leverage standard transformations in organic chemistry, namely the formation of an amide from an acyl chloride and the direct coupling of a carboxylic acid with an amine source.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The data is based on typical yields and conditions for these types of reactions as established in the chemical literature for analogous substrates.

ParameterRoute 1: From Acyl ChlorideRoute 2: From Carboxylic Acid
Starting Material 3-Fluoro-2-(trifluoromethyl)benzoyl chloride3-Fluoro-2-(trifluoromethyl)benzoic acid
Key Reagents Ammonia (gas or solution)Coupling agent (e.g., EDC, HOBt), Ammonia source (e.g., NH₄Cl), Base (e.g., DIPEA)
Typical Yield > 90%70-90%
Reaction Time 1-4 hours12-24 hours
Purity (pre-recrystallization) HighModerate to High
Scalability Readily scalableScalable, but cost of coupling agents can be a factor
Key Advantages High yield, fast reaction, simple purificationMilder conditions, avoids handling of acyl chloride
Key Disadvantages Requires synthesis of the acyl chloride, which can be moisture-sensitiveLonger reaction time, requires more reagents, potential for side reactions

Experimental Protocols

Route 1: Synthesis from 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

This route involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with ammonia.

Step 1a: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

A solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene is treated with a chlorinating agent like thionyl chloride (SOCl₂, 1.2-1.5 eq) or oxalyl chloride ((COCl)₂, 1.2-1.5 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically stirred for 2-4 hours or until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which is often used in the next step without further purification.

Step 1b: Synthesis of this compound

The crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). The solution is cooled to 0 °C, and then aqueous ammonia (e.g., 28-30% solution, 2-3 eq) or ammonia gas is added or bubbled through the solution while maintaining the temperature. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with water to remove ammonium salts, and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The product can be further purified by recrystallization.

Route 2: Direct Amidation of 3-Fluoro-2-(trifluoromethyl)benzoic acid

This method forms the amide bond directly from the carboxylic acid using a coupling agent, which activates the carboxyl group for nucleophilic attack by ammonia.

Synthesis of this compound

To a stirred solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added in an anhydrous aprotic solvent like DCM or DMF. To this mixture, an ammonia source, typically ammonium chloride (NH₄Cl, 1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), are added. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove the base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows

Route1_Workflow cluster_step1a Step 1a: Acyl Chloride Formation cluster_step1b Step 1b: Amidation start_acid 3-Fluoro-2-(trifluoromethyl)benzoic acid product_acyl_chloride 3-Fluoro-2-(trifluoromethyl)benzoyl chloride start_acid->product_acyl_chloride  DCM, rt, 2-4h reagent_socl2 SOCl₂ or (COCl)₂ product_amide This compound product_acyl_chloride->product_amide  DCM, 0°C to rt, 1-2h reagent_nh3 Ammonia (aq. or gas)

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate (Route 1).

Route2_Workflow start_acid 3-Fluoro-2-(trifluoromethyl)benzoic acid reaction DCM or DMF rt, 12-24h start_acid->reaction reagents EDC, HOBt, NH₄Cl, DIPEA reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product_amide This compound purification->product_amide

Caption: One-pot synthesis of this compound from the carboxylic acid using a coupling agent (Route 2).

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis. For high-yield, rapid production on a larger scale where the handling of acyl chlorides is routine, Route 1 is advantageous. For smaller-scale syntheses, or where milder conditions and the avoidance of potentially hazardous reagents like thionyl chloride are preferred, Route 2 offers a reliable, albeit slower, alternative. Researchers should consider factors such as available starting materials, equipment, and desired purity when selecting the most appropriate synthetic strategy.

Spectroscopic Comparison of 3-Fluoro-2-(trifluoromethyl)benzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-Fluoro-2-(trifluoromethyl)benzamide and its synthetic precursors, 3-Fluoro-2-(trifluoromethyl)benzoic acid and 3-Fluoro-2-(trifluoromethyl)benzonitrile, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their key spectral features, supported by experimental data and synthetic protocols.

The structural elucidation and purity assessment of pharmaceutical intermediates are critically dependent on spectroscopic analysis. This guide offers a comprehensive comparison of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound and its common precursors. The provided data is essential for reaction monitoring, quality control, and characterization of these compounds in a research and development setting.

Synthetic Pathways

The synthesis of this compound can be achieved from two primary precursors: 3-Fluoro-2-(trifluoromethyl)benzoic acid and 3-Fluoro-2-(trifluoromethyl)benzonitrile. The following diagram illustrates the logical relationship between these compounds.

G cluster_precursors Precursors 3-Fluoro-2-(trifluoromethyl)benzoic acid 3-Fluoro-2-(trifluoromethyl)benzoic acid This compound This compound 3-Fluoro-2-(trifluoromethyl)benzoic acid->this compound Amidation 3-Fluoro-2-(trifluoromethyl)benzonitrile 3-Fluoro-2-(trifluoromethyl)benzonitrile 3-Fluoro-2-(trifluoromethyl)benzonitrile->this compound Hydrolysis

Synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from its precursors are outlined below. These protocols are based on established chemical transformations.

Synthesis of this compound from 3-Fluoro-2-(trifluoromethyl)benzoic acid (Amidation)
  • Acid Chloride Formation: To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Amination: The crude acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) aqueous solution of ammonia (excess).

  • The reaction mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Synthesis of this compound from 3-Fluoro-2-(trifluoromethyl)benzonitrile (Hydrolysis)
  • Partial Hydrolysis: To a solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of tert-butanol and water, add a strong base such as potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. While complete experimental spectra for the target compound and its direct precursors are not publicly available, data from closely related isomers are provided for comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Predicted: ~3400, ~3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~1300-1100 (C-F stretch)
3-Fluoro-2-(trifluoromethyl)benzoic acid Predicted: ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1300-1100 (C-F stretch)
3-Fluoro-2-(trifluoromethyl)benzonitrile Predicted: ~2230 (C≡N stretch), ~1300-1100 (C-F stretch)
2-(Trifluoromethyl)benzoic acidVapor Phase IR data available.
3-(Trifluoromethyl)benzoic acidIR2 spectrum available.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsOther Protons
This compound Predicted: Multiplets in the range of 7.0-8.0 ppmPredicted: Broad singlet for -NH₂ protons
3-Fluoro-2-(trifluoromethyl)benzoic acid Predicted: Multiplets in the range of 7.0-8.2 ppmPredicted: Broad singlet for -COOH proton (>10 ppm)
3-Fluoro-2-(trifluoromethyl)benzonitrile Predicted: Multiplets in the range of 7.2-8.0 ppm-
2-(Trifluoromethyl)benzoic acid7.54-7.77 (m), 7.81 (d), 7.99 (d)12.17 (s)
3-(Trifluoromethyl)benzoic acid7.46-7.61 (m), 7.71 (ddd), 7.76-8.36 (m)13.36 (s)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsOther Carbons
This compound Predicted: Signals in the range of 115-165 ppm, with C-F and C-CF₃ couplings.Predicted: C=O at ~165-170 ppm.
3-Fluoro-2-(trifluoromethyl)benzoic acid Predicted: Signals in the range of 115-165 ppm, with C-F and C-CF₃ couplings.Predicted: C=O at ~165-175 ppm.
3-Fluoro-2-(trifluoromethyl)benzonitrile Predicted: Signals in the range of 110-165 ppm, with C-F and C-CF₃ couplings.Predicted: C≡N at ~115-120 ppm.
2-(Trifluoromethyl)benzoic acidSignals observed at various shifts.-
3-(Trifluoromethyl)benzoic acid128.4, 129.3, 131.1, 133.2, 133.4, 133.8166.5

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound Predicted: [M]⁺ at m/z 207Predicted: Fragments corresponding to loss of NH₂, CO, and CF₃.
3-Fluoro-2-(trifluoromethyl)benzoic acid Predicted: [M]⁺ at m/z 208Predicted: Fragments corresponding to loss of OH, COOH, and CF₃.
3-Fluoro-2-(trifluoromethyl)benzonitrile Predicted: [M]⁺ at m/z 189Predicted: Fragments corresponding to loss of CN and CF₃.
2-(Trifluoromethyl)benzoic acid[M]⁺ at m/z 190173, 145
3-(Trifluoromethyl)benzoic acid[M]⁺ at m/z 190173, 145

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized this compound and its precursors is depicted in the following diagram.

G Start Start Synthesize Compound Synthesize Compound Start->Synthesize Compound Purify Compound Purify Compound Synthesize Compound->Purify Compound Spectroscopic Analysis Spectroscopic Analysis Purify Compound->Spectroscopic Analysis IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Data Interpretation Data Interpretation IR Spectroscopy->Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The presented data and protocols are intended to aid in the synthesis, purification, and characterization of these important chemical entities. For definitive structural confirmation, it is recommended to acquire and interpret the full spectroscopic data for the specific compounds of interest.

Benchmarking 3-Fluoro-2-(trifluoromethyl)benzamide: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 3-Fluoro-2-(trifluoromethyl)benzamide's inhibitory potential remains speculative due to the absence of a defined biological target for this specific compound in publicly available scientific literature. To conduct a meaningful benchmark comparison, the identification of the molecule's specific cellular or enzymatic target is a critical prerequisite.

While research on related benzamide derivatives has revealed a range of biological activities, from antiviral to insecticidal properties, data pinpointing the mechanism of action for this compound is currently unavailable. This guide, therefore, outlines a theoretical framework and the necessary experimental protocols for benchmarking this compound once its biological target is elucidated.

Hypothetical Benchmarking Framework

Assuming a biological target for this compound is identified (e.g., a specific enzyme or receptor), the following steps would be essential for a comparative analysis against known inhibitors.

Table 1: Comparative Inhibitory Activity

This table would serve to quantitatively compare the efficacy of this compound against established inhibitors of the identified target.

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)Potency Ratio (vs. Control)Selectivity
This compound [Target] [Assay] [Experimental Value] [Calculated Value] [Experimental Value]
Known Inhibitor 1[Target][Assay][Literature Value][Literature Value][Literature Value]
Known Inhibitor 2[Target][Assay][Literature Value][Literature Value][Literature Value]
Known Inhibitor 3[Target][Assay][Literature Value][Literature Value][Literature Value]

Caption: Comparative inhibitory potency of this compound and known inhibitors against the specified target.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following outlines a general experimental workflow.

Target Identification and Validation
  • Initial Screening: Employ high-throughput screening (HTS) of this compound against a panel of diverse biological targets (e.g., kinases, proteases, G-protein coupled receptors).

  • Target Deconvolution: Utilize techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., shRNA or CRISPR screening) to identify the specific binding partner(s).

  • Validation: Confirm the interaction and its functional consequence through secondary assays, such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance - SPR), and cellular thermal shift assays (CETSA).

In Vitro Inhibitory Assays
  • Enzymatic Assays: If the target is an enzyme, measure the effect of this compound on its catalytic activity. This could involve spectrophotometric, fluorometric, or luminescent readouts.

  • Binding Assays: Quantify the binding affinity of the compound to its target using methods like SPR, Isothermal Titration Calorimetry (ITC), or radioligand binding assays.

  • Cell-Based Assays: Evaluate the compound's effect in a cellular context. This could involve measuring changes in signaling pathways, gene expression, or cell viability.

Selectivity Profiling

Assess the specificity of this compound by testing it against a panel of related and unrelated targets to determine its off-target effects.

Visualizing the Path Forward

To proceed with a meaningful benchmark, a clear experimental path must be followed.

experimental_workflow cluster_discovery Target Discovery cluster_benchmarking Benchmarking A High-Throughput Screening B Target Deconvolution A->B C Target Validation B->C D Identify Known Inhibitors C->D Target Identified E Comparative In Vitro Assays D->E F Selectivity Profiling E->F

Caption: A logical workflow for identifying the biological target of this compound and subsequently benchmarking it against known inhibitors.

Once a biological target is identified and validated, the above frameworks can be populated with experimental data to provide a robust and objective comparison of this compound against other inhibitors in the field. This will be invaluable for researchers, scientists, and drug development professionals in assessing its potential as a novel therapeutic agent.

Cross-Reactivity Profile of 3-Fluoro-2-(trifluoromethyl)benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoro-2-(trifluoromethyl)benzamide scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, from kinases to G-protein coupled receptors (GPCRs). The strategic placement of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and cell permeability. However, these physicochemical advantages also necessitate a thorough evaluation of off-target interactions to ensure selectivity and minimize potential adverse effects. This guide provides a comparative analysis of the cross-reactivity of selected this compound derivatives, supported by available experimental data.

Comparative Cross-Reactivity Data

Due to the proprietary nature of early-stage drug discovery, comprehensive cross-reactivity data for a wide panel of this compound derivatives is not extensively available in the public domain. However, by collating information from various studies on compounds sharing this core structure, a comparative overview can be assembled. The following table summarizes the inhibitory activity of representative compounds against their primary targets and a selection of off-targets. It is important to note that the screening panels and assays vary between studies.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target ActivityReference
Derivative A Bcr-Abl15Lck> 1000 nM[1]
Src> 1000 nM[1]
Derivative B CETP1030Not specifiedNot specified[2]
Derivative C mPGES-18COX-1> 10000 nM[3]
COX-2> 10000 nM[3]

Note: This table is a representative compilation from different sources and does not imply a head-to-head comparison under identical assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of small molecule inhibitors.

In Vitro Kinase Inhibition Assay (e.g., for Bcr-Abl)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for non-radiometric methods

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiometric assays

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (for radiometric assays) and the recombinant kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assay (e.g., for GPCRs)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compounds

  • Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the test compound dilution.

  • Add the cell membranes expressing the target receptor to initiate the binding reaction.

  • Incubate the plate for a sufficient time to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer.

  • Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • The IC50 values are determined from competitive binding curves.

Visualizations

Experimental Workflow for Kinase Inhibition Profiling

G General Workflow for Kinase Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivatives Add_Components Add compounds and kinase to reaction mix Compound_Prep->Add_Components Assay_Prep Prepare kinase reaction mix (buffer, substrate, ATP) Assay_Prep->Add_Components Incubation Incubate at controlled temperature Add_Components->Incubation Termination Terminate reaction Incubation->Termination Signal_Quant Quantify signal (e.g., radioactivity, luminescence) Termination->Signal_Quant IC50_Calc Calculate IC50 values Signal_Quant->IC50_Calc Selectivity_Profile Generate selectivity profile IC50_Calc->Selectivity_Profile

Caption: General workflow for kinase inhibitor selectivity profiling.

Signaling Pathway Inhibition by a Bcr-Abl Inhibitor

G Inhibition of Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Substrates (e.g., STAT5, Ras, PI3K/Akt) Bcr_Abl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Inhibitor This compound Derivative (e.g., Derivative A) Inhibitor->Bcr_Abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for the safe disposal of 3-Fluoro-2-(trifluoromethyl)benzamide, a compound often used in research and drug development. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Regulatory Framework

In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Waste generators are responsible for correctly identifying, managing, and disposing of hazardous waste.[3] It is imperative to consult federal, state, and local regulations to ensure full compliance, as requirements may vary.[1]

Quantitative Storage and Disposal Information

The following table summarizes key quantitative limits and classifications relevant to the disposal of this compound.

ParameterGuidelineSource
EPA Waste Classification Halogenated Organic Compound[4]
Recommended Disposal Method Incineration at an approved waste disposal plant[4][5]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[6][7]
SAA Time Limit Containers may remain for up to one year if not full[8]
Container Fill Limit Do not fill containers beyond 90% capacity[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a systematic manner to ensure safety and compliance.

1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and closed-toe shoes.

2. Waste Segregation

  • Identify as Halogenated Waste: Due to the presence of fluorine, this compound is classified as a halogenated organic compound.[4]

  • Separate Waste Streams: Do not mix this compound with non-halogenated organic waste, as this can lead to significantly higher disposal costs.[9] It should be collected in a designated waste container for halogenated organic solids.[4][10] Incompatible materials, such as strong bases, oxidizing agents, and reducing agents, should not be mixed with this waste.[5]

3. Container Selection and Labeling

  • Container Choice: Use a chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice if it is in good condition.[8] Do not use food-grade containers.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[6][7] The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., irritant).[10] All components of a mixture must be listed.[8]

4. On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6][7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10]

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent spills.[2]

  • Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[8]

5. Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.

  • Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste transporter to pick up the waste for final disposal at a permitted facility.[6]

Experimental Protocols for Deactivation

There are no standard, validated experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended and safest method of disposal is to manage it as a halogenated organic waste and have it incinerated by a licensed waste disposal company.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid creating dust.

  • Collect and Dispose: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any contact with skin or eyes, flush the affected area with water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unwanted This compound identify_hazards 1. Identify Hazards (Skin, Eye, Respiratory Irritant) start->identify_hazards don_ppe 2. Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) identify_hazards->don_ppe classify_waste 3. Classify as Halogenated Organic Waste don_ppe->classify_waste select_container 4. Select & Label Appropriate Hazardous Waste Container classify_waste->select_container segregate 5. Segregate from Non-Halogenated and Incompatible Wastes select_container->segregate store 6. Store in Designated Satellite Accumulation Area (SAA) segregate->store arrange_pickup 7. Arrange for Pickup by Environmental Health & Safety (EHS) store->arrange_pickup dispose 8. Final Disposal via Licensed Facility (Incineration) arrange_pickup->dispose

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 3-Fluoro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Fluoro-2-(trifluoromethyl)benzamide are paramount for both personal safety and environmental responsibility. This guide provides a detailed operational and disposal plan, emphasizing necessary personal protective equipment and procedural steps to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds such as 2-Fluoro-3-(trifluoromethyl)benzamide and 3-(Trifluoromethyl)benzamide, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Chemical safety goggles or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use and change them frequently, especially after contact with the substance.[6][7]
Flame-resistant lab coatShould be worn at all times and be fully buttoned.[8]
Closed-toe shoesShoes must cover the entire foot.[6][9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working in poorly ventilated areas or when exposure limits may be exceeded.[5][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidents and exposure.

Step-by-Step Handling Procedure:

  • Preparation and Area Setup:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[5][9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1][4]

    • Remove all sources of ignition from the work area.[4]

    • Keep the work area neat and free of unnecessary objects.[10]

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Wash hands thoroughly after handling the compound.[3]

  • In Case of Exposure or Spills:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]

    • Small Spills: Contain the spill with an absorbent material compatible with the chemical. Collect the absorbed material into a sealed container for proper waste disposal.[8]

    • Large Spills: Evacuate the area immediately and contact the institution's emergency response team.[8]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.[9]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Use a dedicated, properly labeled, and chemically compatible container for collecting waste.[5]

    • The container must be clearly labeled as "Hazardous Waste," with the full chemical name, and an indication of the hazards (e.g., "Toxic," "Irritant").[5]

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

    • Keep the container tightly closed when not in use.[3][4]

    • Place the waste container in a secondary containment bin to prevent spills.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[5]

    • Never dispose of organic substances down laboratory drains.[9]

    • Complete all necessary waste manifest forms as required by your institution and regulatory agencies.[5]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Set Up in Fume Hood gather_ppe Gather Required PPE prep_area->gather_ppe check_safety Check Safety Equipment gather_ppe->check_safety don_ppe Don PPE check_safety->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate segregate_waste Segregate Waste handle_compound->segregate_waste After Use spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container store_waste Store Waste Securely label_container->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal evacuate Evacuate (Large Spill) spill->evacuate Large contact_ehs Contact EHS spill->contact_ehs Small or Large first_aid Administer First Aid exposure->first_aid first_aid->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.